Antitumor agent-86
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H31N5O2S |
|---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
(5E)-6-[4-(dimethylamino)phenyl]-5-[5-(4-hydroxy-3-methoxyphenyl)-1-phenylpyrazolidin-3-ylidene]-4-methyl-1,6-dihydropyrimidine-2-thione |
InChI |
InChI=1S/C29H31N5O2S/c1-18-27(28(31-29(37)30-18)19-10-13-21(14-11-19)33(2)3)23-17-24(20-12-15-25(35)26(16-20)36-4)34(32-23)22-8-6-5-7-9-22/h5-16,24,28,32,35H,17H2,1-4H3,(H,31,37)/b27-23- |
InChI Key |
XEWPWYCZWDMKSX-VYIQYICTSA-N |
Isomeric SMILES |
CC\1=NC(=S)NC(/C1=C\2/CC(N(N2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C5=CC=C(C=C5)N(C)C |
Canonical SMILES |
CC1=NC(=S)NC(C1=C2CC(N(N2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Antitumor Agent-86: A Technical Overview of its Dual-Action Mechanism
Audience: Researchers, scientists, and drug development professionals.
Abstract: Antitumor agent-86 is an investigational small molecule therapeutic designed to exert potent anti-proliferative and pro-apoptotic effects across a range of solid tumors. Its mechanism of action is centered on the dual inhibition of two critical oncogenic pathways: the Cyclin-Dependent Kinase 2 (CDK2)-Retinoblastoma (Rb) axis, which governs cell cycle progression, and the Murine Double Minute 2 (MDM2)-p53 interaction, a key regulator of apoptosis. By concurrently arresting the cell cycle and promoting programmed cell death, this compound represents a promising strategy for overcoming resistance mechanisms and improving therapeutic outcomes. This document provides a detailed examination of its core mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Dual Pathway Inhibition
This compound functions through two distinct but complementary mechanisms:
-
Inhibition of CDK2 Kinase Activity: The agent acts as a potent and selective ATP-competitive inhibitor of CDK2. In many cancers, the CDK2/Cyclin E complex is overactive, leading to the hyper-phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein.[1] This inactivates Rb, releasing the E2F transcription factor to initiate the expression of genes required for the G1 to S phase transition. This compound blocks this phosphorylation event, keeping Rb in its active, hypo-phosphorylated state. This maintains the Rb-E2F complex, thereby preventing cells from entering the S phase and effectively inducing G1 cell cycle arrest.[1]
-
Disruption of the MDM2-p53 Interaction: MDM2 is an E3 ubiquitin ligase that targets the p53 tumor suppressor for proteasomal degradation.[1] In many tumors with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's pro-apoptotic and cell cycle arrest functions. This compound binds to MDM2 in the p53-binding pocket, preventing their interaction. This stabilizes and activates p53, leading to the transcriptional upregulation of target genes such as p21 (CDKN1A), which reinforces the G1 arrest, and BAX and PUMA, which initiate the intrinsic apoptotic cascade.
The synergy of these two actions—halting proliferation and actively inducing cell death—forms the foundation of this compound's therapeutic potential.
Signaling Pathway Diagram
Caption: Mechanism of Action for this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified through a series of in vitro assays.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC₅₀ (nM) | Description |
| CDK2/Cyclin E | 8.2 | Potent inhibition of the primary target kinase. |
| CDK1/Cyclin B | 156.4 | ~19-fold selectivity over CDK1. |
| CDK4/Cyclin D1 | > 10,000 | Negligible activity against CDK4. |
| CDK6/Cyclin D3 | > 10,000 | Negligible activity against CDK6. |
IC₅₀ values were determined using a radiometric filter binding assay.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (72h Exposure)
| Cell Line | Cancer Type | p53 Status | MDM2 Status | GI₅₀ (nM) |
| MCF-7 | Breast | Wild-Type | Normal | 25.1 |
| HCT-116 | Colon | Wild-Type | Normal | 33.7 |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | 15.8 |
| A549 | Lung | Wild-Type | Normal | 41.2 |
| MDA-MB-231 | Breast (TNBC) | Mutated | Normal | 350.5 |
| PC-3 | Prostate | Null | Normal | 410.9 |
GI₅₀ (Growth Inhibition 50) values were determined using a CellTiter-Glo® Luminescent Cell Viability Assay.
Table 3: In Vivo Efficacy in HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Final Avg. Tumor Vol. (mm³) |
| Vehicle Control | 0 | 0% | 1540 ± 180 |
| This compound | 25 | 45% | 847 ± 110 |
| This compound | 50 | 88% | 185 ± 55 |
Data collected after 21 days of oral administration in immunodeficient mice bearing HCT-116 tumor xenografts.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro CDK2 Kinase Assay
-
Objective: To determine the IC₅₀ of this compound against the CDK2/Cyclin E complex.
-
Materials: Recombinant human CDK2/Cyclin E, Histone H1 substrate, [γ-³²P]ATP, kinase reaction buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA), this compound serial dilutions, P81 phosphocellulose paper, scintillation counter.
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, 10 µM ATP, 0.2 µCi [γ-³²P]ATP, and 1 µg Histone H1 substrate.
-
Add 10 ng of CDK2/Cyclin E enzyme to each well of a 96-well plate.
-
Add serial dilutions of this compound (0.1 nM to 100 µM) to the wells. Include a DMSO-only vehicle control.
-
Initiate the reaction by adding the ATP-containing reaction mixture.
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by spotting 10 µL of the mixture onto P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Air dry the paper and measure incorporated radioactivity using a scintillation counter.
-
Calculate percent inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis for p53 Stabilization and Rb Phosphorylation
-
Objective: To confirm the mechanism of action by observing changes in protein levels and phosphorylation states.
-
Materials: MCF-7 cells, this compound, RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (anti-p53, anti-p-Rb (Ser807/811), anti-Rb, anti-MDM2, anti-p21, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Seed MCF-7 cells and allow them to adhere overnight.
-
Treat cells with this compound at 0x, 0.5x, 1x, and 5x GI₅₀ concentrations for 24 hours.
-
Lyse cells using ice-cold RIPA buffer with inhibitors.
-
Quantify protein concentration using the BCA assay.
-
Denature 20 µg of protein from each sample and separate using SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system. β-actin serves as a loading control.
-
Protocol 3: Murine Xenograft Efficacy Study
-
Objective: To evaluate the in vivo antitumor activity of this compound.
-
Materials: 6-week-old female athymic nude mice, HCT-116 colon cancer cells, Matrigel, vehicle solution (e.g., 0.5% methylcellulose), this compound formulation, calipers.
-
Procedure:
-
Subcutaneously implant 5 x 10⁶ HCT-116 cells mixed with Matrigel into the right flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8 per group).
-
Administer this compound (e.g., 25 mg/kg, 50 mg/kg) or vehicle control orally, once daily (QD).
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
After 21 days, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.
-
Experimental Workflow Visualization
The logical progression from initial discovery to in vivo validation follows a standardized workflow.
Caption: High-level workflow for antitumor drug development.
References
The Discovery and Synthesis of Antitumor Agent-86: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-86, also identified as compound 5a, is a novel pyrimidine-2-thione derivative demonstrating significant potential as an antineoplastic agent. This document provides a comprehensive overview of its discovery, a detailed protocol for its chemical synthesis, and an in-depth analysis of its mechanism of action. Through in-silico screening and subsequent in-vitro validation, this compound has been shown to exhibit potent cytotoxicity against various cancer cell lines, most notably MCF-7 breast cancer cells. Its mode of action involves the induction of apoptosis and cell cycle arrest by targeting the RAS/PI3K/Akt/JNK signaling cascade. This whitepaper consolidates the available data, presenting it in a clear and structured format to aid researchers in the ongoing exploration and development of this promising anticancer compound.
Discovery and Initial Screening
This compound was identified from a series of newly synthesized pyrimidine-2-thione derivatives. The discovery process involved an initial in-silico screening to predict the binding affinity of the synthesized compounds to the H-RAS-GTP active form protein. Among the evaluated derivatives, compound 5a, now designated this compound, exhibited the highest binding energy in molecular docking simulations, suggesting a strong potential for biological activity.
Subsequent in-vitro studies validated the in-silico predictions. This compound demonstrated dose-dependent cytotoxic effects across a panel of human cancer cell lines. The most significant activity was observed against the MCF-7 breast cancer cell line.
Quantitative Data: In-Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines after 48 hours of exposure are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.617[1][2] |
| MDA-MB-231 | Breast Adenocarcinoma | 6.778[3] |
| Caco-2 | Colorectal Adenocarcinoma | 14.8[3] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 23.58[3] |
Chemical Synthesis of this compound
The synthesis of this compound (compound 5a) is achieved through a multi-step process involving the condensation of several precursor molecules.
Synthesis Workflow
The logical flow of the synthesis process is depicted in the diagram below.
Caption: Synthetic pathway of this compound.
Experimental Protocol for Synthesis
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve 1-(naphthalen-1-yl)ethan-1-one and 4-bromobenzaldehyde in ethanol.
-
Add a catalytic amount of a suitable base (e.g., sodium hydroxide or potassium hydroxide) to the mixture.
-
Stir the reaction mixture at room temperature for the specified duration until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the chalcone intermediate.
-
Filter the precipitate, wash with water, and dry. Recrystallize from a suitable solvent to obtain the pure chalcone.
Step 2: Synthesis of Pyridinethione Intermediate
-
Reflux a mixture of the chalcone intermediate, malononitrile, and a base (e.g., piperidine or ammonium acetate) in ethanol.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
Step 3: Synthesis of this compound (Compound 5a)
-
A mixture of the pyridinethione intermediate and thiourea is refluxed in the presence of a base such as sodium ethoxide in ethanol.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization to yield this compound.
Mechanism of Action
This compound exerts its antineoplastic effects by targeting the RAS/PI3K/Akt/JNK signaling pathway, a critical cascade that regulates cell proliferation, survival, and apoptosis.[1][2][3]
Signaling Pathway
The inhibitory action of this compound on the RAS/PI3K/Akt/JNK signaling cascade is illustrated in the following diagram.
Caption: Inhibition of the RAS/PI3K/Akt/JNK pathway.
Molecular and Cellular Effects
-
Inhibition of Key Signaling Proteins: Treatment of MCF-7 cells with this compound leads to a decrease in the levels of phosphorylated RAS and JNK proteins.[1][2] It also reduces the mRNA transcript levels of PI3K and Akt.[3]
-
Induction of Apoptosis: this compound induces apoptosis in cancer cells, a form of programmed cell death.[1][2][3]
-
Cell Cycle Arrest: The compound causes cell cycle arrest at the sub-G0/G1 phase, thereby preventing cancer cell proliferation.[1][2]
-
Upregulation of Tumor Suppressors: Treatment with this compound results in the upregulation of the p21 gene and p53 protein levels, both of which are critical tumor suppressors that regulate cell cycle progression and apoptosis.[1][2]
Experimental Protocols: In-Vitro Assays
The following protocols are based on the methodologies described in the primary research article by Salem et al., 2022.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 × 10^3 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (0-200 µM) and incubate for 48 hours.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the agent that causes a 50% reduction in cell viability compared to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound at its IC50 concentration for 48 hours, then harvest and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis
-
Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-RAS, p-JNK, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from treated and untreated cells and reverse-transcribe it into cDNA.
-
qPCR: Perform real-time PCR using specific primers for PI3K, Akt, p21, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Conclusion
This compound has emerged as a promising lead compound in the development of novel anticancer therapies. Its well-defined synthesis, potent in-vitro activity, and targeted mechanism of action against the RAS/PI3K/Akt/JNK signaling pathway provide a solid foundation for further preclinical and clinical investigation. The detailed protocols and data presented in this whitepaper are intended to facilitate these future research endeavors.
References
Target Identification and Validation of Antitumor Agent-86: A Technical Guide
Introduction
Antitumor agent-86 (ATA-86) is a novel, potent, and selective small molecule inhibitor targeting a key driver of oncogenesis and therapeutic resistance. This document provides a comprehensive overview of the target identification, validation, and mechanism of action for ATA-86. The data presented herein supports its development as a promising therapeutic agent for a defined patient population with high unmet medical need. The primary molecular target of ATA-86 has been identified as the C797S mutant of the Epidermal Growth Factor Receptor (EGFR). This mutation is a known mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of ATA-86.
Table 1: Kinase Inhibitory Activity of ATA-86
| Kinase Target | IC₅₀ (nM) |
| EGFR (C797S mutant) | 15.2 |
| EGFR (wild-type) | > 5,000 |
| VEGFR2 | > 10,000 |
| FGFR1 | > 10,000 |
| PDGFRβ | > 10,000 |
Table 2: Cellular Activity of ATA-86 in Engineered Cell Lines
| Cell Line | EGFR Status | IC₅₀ (nM) |
| Ba/F3 EGFR C797S | C797S Mutant | 25.8 |
| Ba/F3 EGFR WT | Wild-Type | > 7,500 |
| NCI-H1975 | L858R/T790M | > 6,000 |
Table 3: In Vivo Efficacy of ATA-86 in a Xenograft Model
| Treatment Group | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| ATA-86 | 10 | 45 |
| ATA-86 | 30 | 88 |
| Osimertinib | 25 | 5 |
Experimental Protocols
Kinase Inhibition Assay
-
Principle: A biochemical assay was used to determine the 50% inhibitory concentration (IC₅₀) of ATA-86 against a panel of recombinant kinases.
-
Method: The LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) was employed. Briefly, a GFP-tagged kinase, a fluorescently labeled ATP competitive ligand (tracer), and a europium-labeled anti-tag antibody were incubated with varying concentrations of ATA-86. The binding of the tracer to the kinase results in a high FRET signal. Displacement of the tracer by ATA-86 leads to a decrease in the FRET signal. The signal was measured on a microplate reader, and IC₅₀ values were calculated using a four-parameter logistic model.
Cellular Proliferation Assay
-
Principle: The impact of ATA-86 on the proliferation of engineered Ba/F3 cells expressing either wild-type or C797S mutant EGFR was assessed.
-
Method: Ba/F3 cells were seeded in 96-well plates and treated with a serial dilution of ATA-86 for 72 hours. Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence was recorded, and IC₅₀ values were determined by non-linear regression analysis.
In Vivo Xenograft Study
-
Principle: To evaluate the in vivo antitumor activity of ATA-86, a patient-derived xenograft (PDX) model harboring the EGFR C797S mutation was utilized.
-
Method: Female athymic nude mice were subcutaneously implanted with tumor fragments. Once tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. ATA-86 was administered orally once daily. Tumor volume was measured twice weekly with calipers. The percentage of tumor growth inhibition was calculated at the end of the study. All animal procedures were conducted in accordance with institutional guidelines.
Visualizations
Caption: Workflow for the identification of ATA-86 as a selective inhibitor.
Caption: ATA-86 inhibits the EGFR C797S signaling pathway.
Caption: Evidence supporting the validation of EGFR C797S as the target of ATA-86.
"Antitumor agent-86" chemical structure and properties
A Novel Pyrimidine-2-thione Derivative Targeting the RAS/PI3K/Akt/JNK Signaling Cascade
For research, scientific, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Antitumor agent-86, a promising pyrimidine-2-thione derivative with demonstrated antineoplastic properties. The information is compiled from preclinical research and is intended to inform further investigation and development.
Chemical Structure and Physicochemical Properties
This compound, also referred to as compound 5a in initial studies, is a complex heterocyclic molecule.[1] Its formal chemical name is 2(1H)-Pyrimidinethione, 5-[4,5-dihydro-5-(4-hydroxy-3-methoxyphenyl)-1-phenyl-1H-pyrazol-3-yl]-4-[4-(dimethylamino)phenyl]-3,4-dihydro-6-methyl-.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2907704-65-6 | [1][2][3] |
| Molecular Formula | C29H31N5O2S | [1] |
| Molecular Weight | 513.65 g/mol | [1] |
| SMILES | COC1=CC(C2CC(C3=C(NC(NC3C4=CC=C(C=C4)N(C)C)=S)C)=NN2C5=CC=CC=C5)=CC=C1O | [1] |
| Appearance | Solid (at room temperature) | [4] |
| Solubility | Soluble in DMSO | [4] |
Biological Activity and Mechanism of Action
This compound exhibits its antineoplastic activity by targeting the RAS/PI3K/Akt/JNK signaling cascade, a critical pathway often dysregulated in cancer.[1] This pathway plays a crucial role in cell proliferation, survival, and differentiation.[5][6][7] By inhibiting this cascade, this compound induces cancer cell apoptosis and cell cycle arrest.[1]
In Vitro Efficacy
The agent has demonstrated dose-dependent suppression of proliferation across a range of human cancer cell lines.[1]
Table 2: In Vitro Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Source |
| MCF-7 | Breast Cancer | 2.617 | 48 hours | [1] |
| MDA-MB-231 | Breast Cancer | 6.778 | 48 hours | [1] |
| Caco-2 | Colorectal Cancer | 14.8 | 48 hours | [1] |
| PANC-1 | Pancreatic Cancer | 23.58 | 48 hours | [1] |
Effects on Cellular Processes
Studies on the MCF-7 breast cancer cell line have revealed the following effects at a concentration of 2.62 µM after 48 hours of incubation[1]:
-
Induction of Apoptosis: Morphological changes associated with apoptosis were observed, including cell rounding, shrinkage, decreased cell number, detachment, and cytoplasmic condensation.
-
Cell Cycle Arrest: The agent was found to cause a halt in the cell cycle.
-
Modulation of Signaling Proteins: A decrease in the levels of phosphorylated RAS (p-RAS) and phosphorylated JNK (p-JNK) proteins was observed.
-
Gene Expression Changes: The mRNA transcript levels of PI3K and Akt were decreased, while the expression of the p21 gene, a cell cycle inhibitor, was up-regulated.
Signaling Pathway
The following diagram illustrates the targeted RAS/PI3K/Akt/JNK signaling pathway and the points of inhibition by this compound.
Caption: Targeted RAS/PI3K/Akt/JNK signaling pathway.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the in-vitro evaluation of this compound, based on the research by Salem MM, et al. (2022).
Cell Culture and Viability Assay
-
Cell Lines: MCF-7, MDA-MB-231, Caco-2, and PANC-1 human cancer cell lines were used.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assay (MTT Assay):
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with varying concentrations of this compound (0-200 µM) for 48 hours.
-
MTT reagent was added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.
-
IC50 values were calculated from the dose-response curves.
-
Apoptosis Analysis
-
Method: Morphological assessment of apoptosis.
-
Procedure:
-
MCF-7 cells were treated with this compound at its IC50 concentration (2.62 µM) for 48 hours.
-
Cells were observed under an inverted microscope.
-
Apoptotic features such as cell rounding, shrinkage, detachment, and cytoplasmic condensation were documented.
-
Gene and Protein Expression Analysis
-
Treatment: MCF-7 cells were treated with this compound at its IC50 concentration (2.62 µM) for 48 hours.
-
Western Blotting (for p-RAS and p-JNK):
-
Total protein was extracted from treated and untreated cells.
-
Protein concentration was determined using a BCA assay.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for p-RAS and p-JNK.
-
After washing, the membrane was incubated with a secondary antibody.
-
Protein bands were visualized using an appropriate detection system.
-
-
Quantitative Real-Time PCR (for PI3K, Akt, and p21):
-
Total RNA was extracted from treated and untreated cells.
-
RNA was reverse-transcribed into cDNA.
-
qRT-PCR was performed using specific primers for PI3K, Akt, p21, and a housekeeping gene (as a control).
-
Relative gene expression was calculated using the comparative Ct method.
-
Experimental Workflow
The following diagram outlines the general workflow for the in-vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 抗肿瘤剂 | MCE [medchemexpress.cn]
- 3. This compound-参数-MedChemExpress (MCE) [antpedia.com]
- 4. Antitumor agent-126 | Apoptosis | 3014356-10-3 | Invivochem [invivochem.com]
- 5. The Importance of Being PI3K in the RAS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vitro Cytotoxicity Profile of Antitumor Agent-86: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity screening of Antitumor agent-86, also identified as compound 5a. The document outlines the agent's cytotoxic effects on the MCF-7 human breast cancer cell line, details the experimental protocols for key assays, and visualizes the implicated signaling pathways. All data presented is derived from the comprehensive study on pyrimidine-2-thione derivatives as antineoplastic agents.[1][2]
Quantitative Cytotoxicity Data
This compound (compound 5a) has demonstrated potent cytotoxic activity against the MCF-7 breast adenocarcinoma cell line. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the agent required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Human Breast Adenocarcinoma) | This compound (compound 5a) | 2.617 ± 1.6 |
| Doxorubicin (Positive Control) | Not explicitly stated in the primary source for direct comparison |
Table 1: In Vitro Cytotoxicity of this compound against MCF-7 cells.[1][2]
Further quantitative analysis from cell cycle and apoptosis assays reveals the mechanisms underlying the cytotoxic effect of this compound.
| Assay | Condition | Observation |
| Cell Cycle Analysis | Treatment with this compound | Arrested the cell cycle progression at the sub-G0/G1 phase.[1][2] |
| Apoptosis Assay | Treatment with this compound | Induced apoptosis in MCF-7 cells.[1][2] |
| Gene Expression Analysis | Treatment with this compound | Upregulated p21 gene and p53 protein levels.[1][2] |
| Protein Expression Analysis | Treatment with this compound | Inhibited the expression of phosphorylated RAS and JNK proteins, and PI3K/Akt genes.[1][2] |
Table 2: Mechanistic Insights from In Vitro Assays.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the in vitro cytotoxicity of this compound.
Cell Culture and Maintenance
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Culture Medium: The specific medium used for routine culture (e.g., DMEM or RPMI-1640) was supplemented with 10% fetal bovine serum (FBS), and a standard antibiotic solution (e.g., 100 U/mL penicillin and 100 µg/mL streptomycin).
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[3][4]
-
Passaging: Cells were passaged upon reaching 70-80% confluency using trypsin-EDTA to detach the cells.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5]
-
Cell Seeding: MCF-7 cells were seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) were also included.
-
Incubation: The plates were incubated for a period of 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis
-
Cell Treatment: MCF-7 cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their fluorescence intensity.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: MCF-7 cells were treated with this compound at its IC50 concentration for 24 hours.
-
Staining: Cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V positive/PI negative cells were considered early apoptotic, while Annexin V positive/PI positive cells were considered late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
The antineoplastic activity of this compound is attributed to its ability to target the RAS/PI3K/Akt/JNK signaling cascades.[1][2]
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in MCF-7 cells.
Experimental Workflow for In Vitro Cytotoxicity Screening
References
- 1. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. mcf7.com [mcf7.com]
- 5. mdpi.com [mdpi.com]
Unveiling the Mechanism of Antitumor Agent-86: A Technical Guide to its Impact on Cancer Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular effects of Antitumor agent-86, a compound with demonstrated antineoplastic activity. This document provides a comprehensive overview of its mechanism of action, focusing on its influence on critical cancer cell signaling pathways. Herein, we present curated quantitative data, detailed experimental methodologies for key assays, and visual representations of the affected signaling cascades and experimental workflows to facilitate a deeper understanding of this promising therapeutic candidate.
Core Efficacy Data of this compound
This compound, also identified as compound 5a, has demonstrated potent inhibitory effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined after 48 hours of treatment, are summarized below, highlighting its particular efficacy against breast cancer cells.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.617[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 6.778[1] |
| Caco-2 | Colorectal Adenocarcinoma | 14.8[1][2] |
| PANC-1 | Pancreatic Cancer | 23.58[1] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary antitumor effects of this compound are attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.[1][3][4] In MCF-7 breast cancer cells, treatment with this compound at its IC50 concentration (2.62 µM) for 48 hours results in observable morphological changes characteristic of apoptosis, including cell rounding, shrinkage, and detachment.[1]
Targeting the RAS/PI3K/Akt/JNK Signaling Cascade
The molecular mechanism underlying the pro-apoptotic and cell cycle inhibitory effects of this compound is its targeted disruption of the RAS/PI3K/Akt/JNK signaling cascade.[1][3][4] This pathway is a central regulator of cell survival, proliferation, and differentiation, and its dysregulation is a common feature of many cancers.
A summary of the key molecular effects of this compound on the RAS/PI3K/Akt/JNK pathway in MCF-7 cells following 48 hours of treatment with 2.62 µM of the agent is presented below.
| Target Molecule | Effect |
| p-RAS | Decreased protein levels[1] |
| PI3K | Decreased mRNA transcript level[1] |
| Akt | Decreased mRNA transcript level[1] |
| p-JNK | Decreased protein expression[1] |
| p21 | Upregulated gene expression[1] |
Visualizing the Impact of this compound
To elucidate the mechanism of action, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing the agent's effects.
References
Unraveling the Mechanism of Antitumor Agent-86: A Technical Guide to Cell Cycle Arrest in Cancer Cells
An In-depth Analysis for Researchers and Drug Development Professionals
Antitumor agent-86, identified as compound 5a, a novel pyrimidine-2-thione derivative, has demonstrated significant potential as an antineoplastic agent. This technical guide delves into the core mechanism of its action, focusing on the induction of cell cycle arrest in cancer cell lines. The information presented herein is synthesized from peer-reviewed research, providing a comprehensive resource for scientists and professionals in the field of oncology drug development.
Core Findings: Quantitative Analysis of Antitumor Activity
This compound exhibits potent cytotoxic effects across a range of human cancer cell lines. Its efficacy is most pronounced in breast cancer cells, as detailed in the quantitative data below.
Table 1: In Vitro Cytotoxicity of this compound (Compound 5a) after 48 hours of Treatment.
| Cancer Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast) | 2.617 ± 1.6[1][2] |
| MDA-MB-231 (Breast) | 6.778 |
| Caco-2 (Colorectal) | 14.8 |
| PANC-1 (Pancreatic) | 23.58 |
Mechanism of Action: Induction of Cell Cycle Arrest
A primary mechanism through which this compound exerts its anticancer effects is the induction of cell cycle arrest, specifically targeting the G1 phase. This is achieved through the modulation of key signaling pathways and regulatory proteins.
Table 2: Effect of this compound (Compound 5a) on Cell Cycle Distribution in MCF-7 Cells.
| Cell Cycle Phase | Control (%) | This compound (2.62 µM) (%) |
| Sub-G0/G1 | Not specified | Increased[1][2] |
| G0/G1 | Not specified | Increased[1][2] |
| S | Not specified | Decreased |
| G2/M | Not specified | Decreased |
Note: The primary source indicates a significant increase in the Sub-G0/G1 and G0/G1 phases, characteristic of G1 arrest and apoptosis, though specific percentages were not available in the abstract.
Signaling Pathway and Molecular Targets
This compound targets the RAS/PI3K/Akt/JNK signaling cascade, a critical pathway often dysregulated in cancer, leading to uncontrolled cell proliferation. By inhibiting this pathway, the agent effectively halts the progression of the cell cycle.[1][2]
Caption: Signaling pathway targeted by this compound.
A key molecular event following treatment with this compound is the upregulation of the p21 gene.[1][2] The p21 protein is a potent cyclin-dependent kinase inhibitor (CKI) that plays a crucial role in enforcing cell cycle checkpoints. By increasing the expression of p21, this compound effectively blocks the activity of cyclin-CDK complexes that are necessary for the transition from the G1 to the S phase of the cell cycle, thus leading to G1 arrest.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: MCF-7, MDA-MB-231, Caco-2, and PANC-1 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.
-
Drug Preparation: this compound (compound 5a) is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration in the medium should not exceed 0.1%.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubated for the specified duration (e.g., 48 hours).
Cell Cycle Analysis by Flow Cytometry
Caption: Experimental workflow for cell cycle analysis.
-
Cell Preparation: Following treatment, cells are harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS).
-
Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol and fixed overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then resuspended in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Cells are incubated in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-RAS, PI3K, Akt, p-JNK, and a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR) for p21 Gene Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells using an RNA extraction kit. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: RT-qPCR is performed using a qPCR system with SYBR Green master mix and primers specific for the p21 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the p21 gene is calculated using the 2-ΔΔCt method.
Conclusion
This compound (compound 5a) is a promising pyrimidine-2-thione derivative that induces cell cycle arrest at the G1 phase in cancer cells. Its mechanism of action involves the targeted inhibition of the RAS/PI3K/Akt/JNK signaling pathway and the upregulation of the cell cycle inhibitor p21. The data and protocols presented in this guide provide a foundational understanding for further preclinical and clinical investigation of this potent anticancer agent.
References
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Antitumor Agent-86
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-86, also identified as compound 5a, is a novel pyrimidine-2-thione derivative demonstrating significant potential as an antineoplastic agent.[1][2][3] In-vitro studies have elucidated its mechanism of action, which involves the targeted inhibition of the RAS/PI3K/Akt/JNK signaling cascade, a critical pathway in cancer cell proliferation and survival.[1][4] This agent has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, with a particularly potent effect observed in MCF-7 breast cancer cells.[1][4] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical data.
Introduction
The search for novel anticancer therapeutics with high efficacy and specificity remains a cornerstone of oncological research. This compound has emerged from a series of synthesized pyrimidine-2-thione derivatives as a promising candidate.[1][3] Its targeted approach towards the RAS/PI3K/Akt/JNK signaling pathway offers a potential therapeutic window for cancers reliant on this pathway for their growth and survival.[1] This document aims to consolidate the existing data on this compound to serve as a valuable resource for researchers and professionals in the field of drug development.
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through a series of in-vitro studies, which have established its cytotoxic and cytostatic effects on cancer cells and elucidated its molecular mechanism of action.
In-Vitro Cytotoxicity
This compound has demonstrated dose-dependent cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, as determined by cell viability assays, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.617 ± 1.6 |
| MDA-MB-231 | Breast Cancer | 6.778 |
| Caco-2 | Colorectal Cancer | 14.8 |
| PANC-1 | Pancreatic Cancer | 23.58 |
| Data sourced from in-vitro studies.[1][4] |
Mechanism of Action
This compound exerts its anticancer effects by modulating key proteins in the RAS/PI3K/Akt/JNK signaling pathway.[1] The primary mechanism involves the inhibition of phosphorylated RAS and JNK proteins, as well as the downregulation of PI3K and Akt gene expression.[1] This targeted inhibition leads to the induction of apoptosis and cell cycle arrest at the sub-G0/G1 phase.[1] Furthermore, treatment with this compound has been shown to upregulate the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[1]
Caption: Signaling pathway of this compound's mechanism of action.
Pharmacokinetics
As of the current date, there is no publicly available data on the in-vivo pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME). The initial research has focused on its in-silico pharmacokinetic properties and in-vitro efficacy.[1] Further preclinical studies are required to characterize its behavior in biological systems.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Cancer cells (MCF-7, MDA-MB-231, Caco-2, PANC-1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (e.g., 0-200 µM) for a specified duration (e.g., 48 hours).[1][4]
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the formazan crystals to form.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression levels of key signaling proteins.
-
Methodology:
-
MCF-7 cells are treated with this compound at its IC50 concentration (2.62 µM) for 48 hours.[1][4]
-
Total protein is extracted from the cells, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-RAS, p-JNK, p53, and a loading control (e.g., β-actin).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Gene Expression Analysis (RT-qPCR)
-
Objective: To quantify the mRNA transcript levels of PI3K, Akt, and p21.
-
Methodology:
-
MCF-7 cells are treated with this compound (2.62 µM) for 48 hours.[1][4]
-
Total RNA is isolated from the cells and reverse transcribed into cDNA.
-
Quantitative real-time PCR (qPCR) is performed using specific primers for PI3K, Akt, p21, and a housekeeping gene (e.g., GAPDH).
-
The relative gene expression is calculated using the ΔΔCt method.
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Methodology:
-
MCF-7 cells are treated with this compound (2.62 µM) for 48 hours.[1][4]
-
The cells are harvested, washed, and fixed in ethanol.
-
The fixed cells are then stained with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.
-
Caption: Experimental workflow for in-vitro characterization.
Conclusion and Future Directions
This compound is a promising preclinical candidate with a well-defined in-vitro mechanism of action against several cancer cell lines. Its ability to target the RAS/PI3K/Akt/JNK signaling pathway provides a strong rationale for its further development. The immediate next steps in the preclinical evaluation of this compound should focus on comprehensive in-vivo studies to determine its pharmacokinetic profile, tolerability, and antitumor efficacy in relevant animal models. These studies will be critical in assessing its potential for translation into a clinical setting.
References
- 1. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Early Preclinical Evaluation of Antitumor Agent-86: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the early preclinical evaluation of Antitumor agent-86, a novel compound with demonstrated antineoplastic activity. This guide synthesizes the available in vitro data, details the methodologies for key experimental procedures, and visualizes the compound's proposed mechanism of action. The information presented is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical profile of this compound.
Introduction
This compound has emerged as a promising candidate in early-stage cancer research. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines. The primary mechanism of action for this compound appears to be the targeted disruption of key signaling pathways involved in cell growth and survival. This guide will delve into the specifics of its activity, the experimental protocols used to elucidate its function, and a visual representation of its molecular targets.
In Vitro Antitumor Activity
This compound has shown dose-dependent inhibitory effects on the proliferation of multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines after a 48-hour exposure period.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.617[1] |
| MDA-MB-231 | Breast Cancer | 6.778[1] |
| Caco-2 | Colorectal Adenocarcinoma | 14.8[1] |
| PANC-1 | Pancreatic Cancer | 23.58[1] |
Mechanism of Action
This compound exerts its antineoplastic effects by inducing cell apoptosis and cell cycle arrest.[1] The molecular mechanism underlying these cellular outcomes is the targeting of the RAS/PI3K/Akt/JNK signaling cascades.[1]
Modulation of Signaling Pathways
Studies have shown that treatment with this compound leads to a decrease in the levels of phosphorylated RAS (p-RAS) and phosphorylated JNK (p-JNK) proteins in MCF-7 cells.[1] Furthermore, it reduces the mRNA transcript levels of PI3K and Akt.[1] This multi-pronged attack on a critical cancer-promoting pathway underscores the compound's potential.
Cell Cycle Regulation
In addition to its effects on signaling pathways, this compound has been observed to up-regulate the expression of the p21 gene.[1] The p21 protein is a well-known cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. This upregulation of p21 likely contributes to the observed cell cycle arrest in cancer cells treated with this compound.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 values.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-200 µM). A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (PI Staining)
This assay is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Cells are treated with this compound at its IC50 concentration for 48 hours, then harvested and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol overnight.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis
This technique is used to measure the levels of specific proteins, such as p-RAS and p-JNK.
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-RAS, anti-p-JNK, and a loading control like anti-β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the mRNA expression levels of genes like PI3K, Akt, and p21.
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for PI3K, Akt, p21, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method.
Caption: General workflow for the in vitro evaluation of this compound.
Conclusion
The early preclinical data for this compound are promising, demonstrating potent in vitro activity against a range of cancer cell lines. Its mechanism of action, involving the inhibition of the RAS/PI3K/Akt/JNK signaling pathway and the induction of cell cycle arrest via p21 upregulation, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a framework for the continued investigation and validation of this compound as a potential therapeutic agent. Future studies should focus on in vivo efficacy and safety profiling to advance this compound towards clinical evaluation.
References
Methodological & Application
Application Notes and Protocols for the Administration of Antitumor Agent-86 in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Antitumor agent-86" (also referred to as compound 5a) is a novel pyrimidine-2-thione derivative that has shown promising antineoplastic activity in in vitro studies by targeting the RAS/PI3K/Akt/JNK signaling cascade. To date, detailed in vivo studies in animal models for this specific compound have not been published. The following application notes and protocols are representative examples based on standard methodologies for evaluating novel anticancer agents with similar mechanisms of action in preclinical animal models.
I. Introduction
This compound has been identified as a potent inhibitor of cancer cell proliferation in various cell lines. Its mechanism of action involves the downregulation of key signaling pathways implicated in tumor growth and survival. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in rodent xenograft models, covering experimental design, compound administration, and endpoint analysis.
II. Quantitative Data Summary
The following tables represent hypothetical data from a representative in vivo efficacy study of this compound in a human breast cancer (MCF-7) xenograft mouse model.
Table 1: Antitumor Efficacy of this compound in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Oral Gavage | Daily | 1578 ± 152 | - | +2.5 ± 1.1 |
| This compound | 25 | Oral Gavage | Daily | 852 ± 98 | 46.0 | -1.8 ± 0.9 |
| This compound | 50 | Oral Gavage | Daily | 489 ± 75 | 69.0 | -4.2 ± 1.5 |
| Positive Control (Doxorubicin) | 5 | Intraperitoneal | Twice Weekly | 410 ± 68 | 74.0 | -8.5 ± 2.0 |
Table 2: Representative Pharmacokinetic Profile of this compound in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | t₁/₂ (hr) |
| 50 (Oral) | 1250 | 2 | 8750 | 6.5 |
Table 3: Summary of Toxicology Observations
| Treatment Group | Dose (mg/kg) | Key Observations |
| Vehicle Control | - | No significant findings. |
| This compound | 25 | Mild lethargy observed in 2/10 animals. |
| This compound | 50 | Moderate lethargy and slight weight loss. |
| Positive Control (Doxorubicin) | 5 | Significant weight loss and signs of distress. |
III. Experimental Protocols
A. In Vivo Xenograft Efficacy Study
1. Animal Model:
-
Species: Female athymic nude mice (e.g., NU/NU).
-
Age: 6-8 weeks.
-
Source: Reputable commercial vendor.
-
Acclimatization: Minimum of one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
2. Cell Culture and Tumor Implantation:
-
Cell Line: Human breast cancer cell line MCF-7.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin at 37°C in a humidified atmosphere of 5% CO₂.
-
Implantation: Harvest cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
3. Study Groups and Treatment:
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 3-4 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Group 2: this compound (25 mg/kg).
-
Group 3: this compound (50 mg/kg).
-
Group 4: Positive control (e.g., Doxorubicin at 5 mg/kg).
-
-
Compound Preparation: Formulate this compound in the vehicle for the desired concentration.
-
Administration: Administer the treatments as per the specified route and schedule (e.g., daily oral gavage for 28 days).
4. Endpoints and Data Collection:
-
Tumor Volume: Measure tumor volume three times a week.
-
Body Weight: Record the body weight of each animal three times a week as an indicator of toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress or toxicity.
-
Study Termination: Euthanize animals when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period (e.g., day 28).
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
B. Pharmacokinetic (PK) Study
1. Animal Model:
-
Species: Male BALB/c mice.
-
Age: 8-10 weeks.
2. Dosing and Sample Collection:
-
Dosing: Administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
3. Bioanalysis:
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
PK Parameters: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t₁/₂) using appropriate software.
C. Acute Toxicity Study
1. Animal Model:
-
Species: Female Swiss albino mice.
-
Age: 6-8 weeks.
2. Study Design:
-
Dose Escalation: Administer single escalating doses of this compound to different groups of mice.
-
Observation Period: Observe the animals for 14 days for signs of toxicity and mortality.
-
Parameters: Record clinical signs, body weight changes, and any instances of mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
IV. Visualizations
Caption: Signaling pathway targeted by this compound.
Caption: Experimental workflow for in vivo efficacy studies.
"Antitumor agent-86" dosage and treatment schedules in mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the available in vitro data for Antitumor agent-86 (also referred to as compound 5a) and general best practices for preclinical evaluation of novel anticancer compounds in murine models. As of the latest literature review, specific in vivo dosage and treatment schedules for this compound in mice have not been published. The provided protocols are intended as a general guide and should be adapted based on experimentally determined parameters, such as the maximum tolerated dose (MTD).
Introduction
This compound has been identified as a promising pyrimidine-2-thione derivative with significant in vitro anticancer properties. It has been shown to inhibit the proliferation of various human cancer cell lines, with a particularly potent effect on MCF-7 breast cancer cells (IC50 = 2.62 µM)[1]. The primary mechanism of action of this compound is the induction of apoptosis and cell cycle arrest through the targeted inhibition of the RAS/PI3K/Akt/JNK signaling cascade[1]. These characteristics warrant further investigation of its therapeutic potential in in vivo models.
In Vitro Activity of this compound
A summary of the in vitro efficacy of this compound across different cancer cell lines is presented below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 2.617 | 48 | [1] |
| MDA-MB-231 | Breast Cancer | 6.778 | 48 | [1] |
| Caco-2 | Colorectal Cancer | 14.8 | 48 | [1] |
| PANC-1 | Pancreatic Cancer | 23.58 | 48 | [1] |
Proposed In Vivo Dosage and Treatment Schedules in Mice
As specific in vivo data for this compound is unavailable, a Maximum Tolerated Dose (MTD) study is the recommended first step to establish a safe and effective dosing range. The following table is a template for presenting the results of such a study.
| Dosing Cohort | Dose (mg/kg) | Dosing Schedule | Route of Administration | Observed Toxicities | Body Weight Change (%) |
| 1 | X | Daily x 5 | Intraperitoneal (i.p.) | e.g., None | e.g., +2% |
| 2 | 2X | Daily x 5 | Intraperitoneal (i.p.) | e.g., Mild lethargy | e.g., -5% |
| 3 | 4X | Daily x 5 | Intraperitoneal (i.p.) | e.g., Significant lethargy, ruffled fur | e.g., -15% (MTD) |
| 4 | 8X | Daily x 5 | Intraperitoneal (i.p.) | e.g., Moribund | e.g., >-20% |
Caption: Template for a Maximum Tolerated Dose (MTD) study of this compound in mice.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile PBS, DMSO/saline mixture)
-
6-8 week old female athymic nude mice
-
Sterile syringes and needles
-
Animal balance
Protocol:
-
Acclimate mice for at least one week before the start of the experiment.
-
Randomly assign mice to different dosing cohorts (n=3-5 mice per group), including a vehicle control group.
-
Prepare fresh formulations of this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle to the mice according to the chosen route (e.g., intraperitoneal injection) and schedule (e.g., daily for 5 days).
-
Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior (lethargy, grooming), and physical appearance (ruffled fur, dehydration).
-
Record body weights every other day.
-
The MTD is typically defined as the dose that results in a maximum of 10-15% mean body weight loss and no treatment-related deaths.
Tumor Xenograft Model and Efficacy Study
Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Matrigel (optional)
-
6-8 week old female athymic nude mice
-
This compound at the determined MTD or a fraction thereof
-
Vehicle solution
-
Calipers
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Harvest cancer cells and resuspend them in a sterile medium, potentially mixed with Matrigel to enhance tumor take rate.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound at the selected dose(s) and schedule, along with a vehicle control group.
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for a specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for a mouse xenograft efficacy study.
References
Application Notes and Protocols for High-Throughput Screening of "Antitumor agent-86" Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antitumor agent-86," also identified as compound 5a, has demonstrated notable efficacy in inhibiting the proliferation of various cancer cell lines.[1] Its mechanism of action is centered on the induction of apoptosis and cell cycle arrest through the targeted inhibition of the RAS/PI3K/Akt/JNK signaling cascade.[1] These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to evaluate the efficacy of analogs of "this compound." The described methodologies are foundational for identifying novel and potent anticancer compounds.
Data Presentation: Efficacy of this compound
The inhibitory concentration (IC50) values of "this compound" across different human cancer cell lines are summarized below. This data serves as a benchmark for evaluating the potency of newly synthesized analogs.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.617 |
| MDA-MB-231 | Breast Cancer | 6.778 |
| Caco-2 | Colorectal Cancer | 14.8 |
| PANC-1 | Pancreatic Cancer | 23.58 |
Table 1: IC50 values of this compound in various cancer cell lines after 48 hours of treatment.[1]
Signaling Pathway Modulated by this compound
"this compound" exerts its antineoplastic activity by targeting key nodes within the RAS/PI3K/Akt/JNK signaling pathway. This pathway is crucial for regulating cell proliferation, survival, and apoptosis. A diagram illustrating the targeted signaling cascade is provided below.
Caption: Targeted RAS/PI3K/Akt/JNK signaling cascade by this compound.
Experimental Protocols
High-throughput screening of "this compound" analogs can be efficiently performed using various cell-based assays.[2][3][4] The following protocols are optimized for a 96-well or 384-well microplate format, compatible with automated liquid handling systems.[3]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells and is a widely used method for assessing cytotoxicity.[2][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, Caco-2, PANC-1)
-
Complete cell culture medium (specific to cell line)
-
"this compound" analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Prepare serial dilutions of the "this compound" analogs and a positive control (e.g., Doxorubicin) in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48 hours under the same conditions.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each analog.
Caption: Experimental workflow for the MTT cell viability assay.
ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, and is known for its high sensitivity and suitability for HTS.[4][6][7]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
"this compound" analogs
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Opaque-walled 96-well or 384-well microplates
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled microplate at a density of 5,000-10,000 cells per well in 80 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Add 20 µL of serially diluted "this compound" analogs to the wells.
-
Incubate for 48 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Determine the IC50 values based on the reduction in luminescence compared to the vehicle control.
High-Content Screening (HCS) for Apoptosis and Cell Cycle Analysis
HCS provides more detailed, multi-parametric data on individual cells, allowing for the simultaneous assessment of apoptosis and cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
"this compound" analogs
-
Fluorescent dyes for apoptosis (e.g., Annexin V-FITC) and cell cycle (e.g., Hoechst 33342, Propidium Iodide)
-
High-content imaging system
Protocol:
-
Follow steps 1-4 of the Cell Viability Assay protocol, using optically clear bottom microplates suitable for imaging.
-
After the 48-hour incubation with the compounds, add the fluorescent dyes for apoptosis and cell cycle analysis to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for staining.
-
Acquire images using a high-content imaging system.
-
Analyze the images using appropriate software to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Identify analogs that induce significant apoptosis and/or cell cycle arrest at specific phases.
Conclusion
The provided protocols offer a robust framework for the high-throughput screening of "this compound" analogs. By employing a combination of cell viability assays and more detailed high-content screening, researchers can efficiently identify and characterize novel anticancer agents with improved potency and desirable pharmacological profiles. The elucidation of the targeted signaling pathway provides a mechanistic basis for further lead optimization and drug development efforts. It is recommended to use 3D cell culture models, such as patient-derived organoids, in later stages of screening to better mimic the in-vivo tumor microenvironment.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 3. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for high throughput 3D drug screening of patient derived melanoma and renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of "Antitumor agent-86" Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antitumor agent-86" is a novel therapeutic compound that has demonstrated significant antineoplastic activity in various cancer cell lines. Its mechanism of action involves the targeted inhibition of the RAS/PI3K/Akt/JNK signaling cascade, a critical pathway for cell proliferation, survival, and apoptosis.[1] The emergence of drug resistance is a significant challenge in cancer therapy. The development of cell lines resistant to "this compound" is a crucial step in understanding the potential mechanisms of resistance, identifying biomarkers, and developing strategies to overcome this limitation. These application notes provide a comprehensive guide to generating and characterizing "this compound" resistant cell lines in a laboratory setting.
Data Presentation
Table 1: Exemplar Quantitative Data for "this compound" Resistant Cell Lines
The following table presents hypothetical yet representative data illustrating the characterization of a newly developed "this compound" resistant cell line (e.g., MCF-7-AR) compared to its parental counterpart (MCF-7). This data serves as an example of the expected outcomes from the protocols described below.
| Parameter | Parental Cell Line (MCF-7) | Resistant Cell Line (MCF-7-AR) | Fold Resistance |
| IC50 of this compound (µM) | 2.62[1] | 38.5 | 14.7 |
| Cell Viability at 10 µM this compound (%) | 25 | 85 | - |
| p-Akt (Ser473) Expression (Relative Units) | 0.85 | 1.95 | 2.3 |
| p-JNK (Thr183/Tyr185) Expression (Relative Units) | 0.92 | 0.35 | 0.4 |
| MDR1 (P-glycoprotein) Expression (Relative Units) | 0.15 | 2.50 | 16.7 |
Note: The data presented in this table is for illustrative purposes only and represents a plausible outcome of the successful development of a resistant cell line.
Experimental Protocols
Protocol 1: Development of "this compound" Resistant Cell Lines
This protocol describes the generation of a resistant cell line using a continuous, dose-escalation method. This approach mimics the clinical scenario where tumors develop resistance under prolonged drug exposure.
Materials:
-
Parental cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
"this compound" (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of "this compound" for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Initiation of Resistance Development: Culture the parental cells in a medium containing "this compound" at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), gradually increase the concentration of "this compound" in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. Maintain the cells at each drug concentration for several passages to ensure the selection of a stable resistant population.
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This provides a backup at various stages of resistance development.
-
Establishment of a Stable Resistant Line: Continue the dose escalation until the cells can proliferate in a concentration of "this compound" that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterization of the Resistant Line: Once a stable resistant cell line is established, perform the characterization assays described in Protocol 2.
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, the established resistant cell line should be continuously cultured in the presence of a maintenance concentration of "this compound" (typically the IC50 of the resistant line).
Protocol 2: Characterization of "this compound" Resistant Cell Lines
1. Cell Viability Assay to Confirm Resistance:
-
Principle: To quantify the degree of resistance by comparing the IC50 values of the parental and resistant cell lines.
-
Procedure:
-
Seed both parental and resistant cells in 96-well plates.
-
After 24 hours, treat the cells with a range of "this compound" concentrations.
-
Incubate for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT, SRB, or CellTiter-Glo®).
-
Calculate the IC50 values for both cell lines and determine the fold resistance (IC50 of resistant line / IC50 of parental line).
-
2. Western Blot Analysis of Signaling Pathway Proteins:
-
Principle: To investigate alterations in the expression and phosphorylation status of key proteins in the RAS/PI3K/Akt/JNK pathway.
-
Procedure:
-
Lyse parental and resistant cells (with and without "this compound" treatment).
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., RAS, PI3K, Akt, JNK, p21).[1]
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify band intensities to compare protein expression levels.
-
3. Analysis of Drug Efflux Pump Expression:
-
Principle: To determine if increased drug efflux, a common resistance mechanism, contributes to the resistant phenotype.
-
Procedure:
-
Quantitative PCR (qPCR): Isolate RNA from parental and resistant cells and perform reverse transcription to synthesize cDNA. Use qPCR to measure the mRNA expression levels of genes encoding major drug transporters (e.g., ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP)).
-
Western Blot: Analyze the protein expression of P-glycoprotein (MDR1), MRP1, and BCRP using specific antibodies.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: "this compound" targets the RAS/PI3K/Akt/JNK pathway.
Experimental Workflow Diagram
Caption: Workflow for developing and characterizing resistant cell lines.
References
Application Notes and Protocols for Targeted Delivery of Antitumor Agent-86
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of targeted delivery systems for "Antitumor agent-86," a potent inhibitor of the RAS/PI3K/Akt/JNK signaling cascade.[1] This document outlines strategies to enhance the therapeutic efficacy of this compound by utilizing nanoparticle-based delivery systems, aiming to improve tumor targeting, increase bioavailability, and minimize off-target toxicity.
Introduction to this compound
This compound (also known as compound 5a) is a pyrimidine-2-thione derivative that has demonstrated significant antineoplastic activity.[1] It induces apoptosis and cell cycle arrest in various cancer cell lines by targeting the RAS/PI3K/Akt/JNK signaling pathway.[1] Despite its promising in vitro activity, the clinical application of this compound may be limited by poor pharmacokinetic properties, a common challenge for many small molecule inhibitors.[2] Targeted delivery systems, such as nanoparticles, can overcome these limitations by encapsulating the drug and facilitating its specific accumulation at the tumor site.[3][4]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of free this compound against various human cancer cell lines after 48 hours of exposure.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.617 |
| MDA-MB-231 | Breast Cancer | 6.778 |
| Caco-2 | Colon Cancer | 14.8 |
| PANC-1 | Pancreatic Cancer | 23.58 |
Targeted Delivery Strategies
The development of targeted delivery systems for this compound can significantly enhance its therapeutic index. Nanoparticle-based platforms, such as liposomes and polymeric nanoparticles, offer a versatile approach for targeted drug delivery.[3][4] These systems can be engineered to exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting or functionalized with specific ligands for active targeting of cancer cells.[3]
A promising strategy for targeting breast cancer cells involves the use of folic acid-conjugated nanoparticles.[2] Folate receptors are often overexpressed on the surface of various cancer cells, including breast cancer, making them an attractive target for selective drug delivery.[2]
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound, targeting the RAS/PI3K/Akt/JNK signaling cascade, which ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of targeted nanoparticles for the delivery of this compound and for evaluating their in vitro efficacy.
Protocol 1: Synthesis of Folic Acid-Conjugated Curdlan Gum-PEGamine Nanoparticles for this compound Delivery
This protocol is adapted from a study on a similar pyrimidine-2(5H)-thione derivative and can be optimized for this compound.[2]
Materials:
-
Curdlan gum
-
Polyethylene glycol diamine (PEG-diamine)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Folic acid
-
This compound
-
Dialysis membrane (MWCO 12 kDa)
-
Deionized water
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Synthesis of Curdlan Gum-PEGamine (CG-PEGamine):
-
Dissolve 100 mg of curdlan gum in 10 mL of deionized water.
-
Add 50 mg of EDC and 30 mg of NHS to activate the carboxyl groups of curdlan gum. Stir for 30 minutes at room temperature.
-
Add 100 mg of PEG-diamine to the solution and stir for 24 hours at room temperature.
-
Dialyze the solution against deionized water for 48 hours to remove unreacted reagents.
-
Lyophilize the purified solution to obtain CG-PEGamine.
-
-
Conjugation of Folic Acid to CG-PEGamine (FA-CG-PEGamine):
-
Dissolve 20 mg of folic acid in 5 mL of DMSO.
-
Add 15 mg of EDC and 10 mg of NHS and stir for 4 hours in the dark to activate the carboxyl groups of folic acid.
-
Dissolve 50 mg of CG-PEGamine in 10 mL of deionized water.
-
Add the activated folic acid solution to the CG-PEGamine solution and stir for 24 hours in the dark.
-
Dialyze the mixture against a mixture of DMSO and water (1:1 v/v) for 24 hours, followed by dialysis against deionized water for 48 hours.
-
Lyophilize the purified solution to obtain FA-CG-PEGamine.
-
-
Encapsulation of this compound (FA-Py-CG-PEGamine NPs):
-
Dissolve 10 mg of FA-CG-PEGamine in 10 mL of deionized water.
-
Dissolve 2 mg of this compound in 1 mL of DMSO.
-
Add the this compound solution dropwise to the FA-CG-PEGamine solution while stirring.
-
Sonicate the mixture for 15 minutes using a probe sonicator.
-
Stir the nanoparticle suspension for 2 hours to allow for self-assembly.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to collect the nanoparticles.
-
Wash the nanoparticles twice with deionized water and lyophilize for storage.
-
Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for nanoparticle synthesis.
Protocol 2: In Vitro Drug Release Study
Materials:
-
FA-Py-CG-PEGamine NPs
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.4
-
Dialysis tubing (MWCO 3.5 kDa)
-
Shaking incubator
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Disperse 5 mg of FA-Py-CG-PEGamine NPs in 5 mL of PBS (pH 7.4 or 5.4).
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a beaker containing 50 mL of the corresponding PBS buffer.
-
Incubate the setup at 37°C in a shaking incubator.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Quantify the concentration of this compound in the collected samples using a UV-Vis spectrophotometer or HPLC.
-
Calculate the cumulative percentage of drug release at each time point. The drug release rate is expected to be higher at the acidic pH of 5.4, mimicking the tumor microenvironment.[2]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Free this compound
-
FA-Py-CG-PEGamine NPs
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of free this compound and FA-Py-CG-PEGamine NPs in the cell culture medium.
-
Replace the medium in the wells with the prepared drug solutions. Include untreated cells as a control.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values. The cytotoxic potential of the nanoparticles against MCF-7 cells is expected to be significant.[2]
Quantitative Data Summary for a Related Pyrimidine-2(5H)-thione Derivative Nanoparticle System
The following data is for a folic acid-conjugated pyrimidine-2(5H)-thione-encapsulated curdlan gum-PEGamine nanoparticle system and can be used as a reference for optimizing the delivery of this compound.[2]
| Parameter | Value |
| IC50 of Nanoparticles (MCF-7 cells, 24h) | 42.27 µg/mL |
| Drug Release at pH 5.4 | 80.14 ± 0.79 % |
| Drug Release at pH 7.2 | Significantly lower than at pH 5.4 |
Logical Relationship Diagram for Targeted Drug Delivery
Caption: Logic of targeted drug delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fabrication of folic acid-conjugated pyrimidine-2(5H)-thione-encapsulated curdlan gum-PEGamine nanoparticles for folate receptor targeting breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticle-based materials in anticancer drug delivery: Current and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Synergistic Antitumor Activity of ATA-86 in Combination with a BRAF Inhibitor in BRAF V600E-Mutant Melanoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] In approximately 50% of melanomas, a mutation in the BRAF gene, most commonly V600E, leads to constitutive activation of this pathway, driving uncontrolled cell growth.[2] While BRAF inhibitors like Vemurafenib and Dabrafenib have shown high initial response rates, resistance often develops through reactivation of the MAPK pathway, limiting long-term efficacy.[3][4]
A key mechanism of resistance involves signaling bypass through MEK, a kinase downstream of BRAF.[5] This has led to the development of combination therapies pairing a BRAF inhibitor with a MEK inhibitor.[2][3] This dual-inhibition strategy has been shown to improve response rates and progression-free survival compared to BRAF inhibitor monotherapy.[3][5] Antitumor Agent-86 (ATA-86) is a novel, potent, and highly selective allosteric inhibitor of MEK1/2. This application note describes a comprehensive experimental design to evaluate the synergistic antitumor effects of ATA-86 in combination with a BRAF V600E inhibitor (referred to herein as "BRAFi") in a preclinical model of BRAF V600E-mutant melanoma.
Rationale for Combination Therapy
The primary rationale for combining ATA-86 with a BRAFi is to achieve a more profound and durable inhibition of the MAPK pathway.[3][5] By targeting two critical nodes (BRAF and MEK) simultaneously, this combination is hypothesized to:
-
Increase the depth and duration of tumor response.
-
Delay or prevent the onset of acquired resistance.[3]
-
Induce synergistic cancer cell death.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols.
Table 1: In Vitro Cytotoxicity of ATA-86 and BRAFi as Single Agents. Data represents the half-maximal inhibitory concentration (IC50) after 72-hour treatment in the A375 human melanoma cell line.
| Compound | IC50 (nM) |
| ATA-86 | 85 |
| BRAFi | 120 |
Table 2: In Vitro Synergy Analysis using the Combination Index (CI) Method. A375 cells were treated with a fixed-ratio combination of ATA-86 and BRAFi for 72 hours. CI values were calculated using the Chou-Talalay method.[6][7]
| Fractional Affect (Fa) | Combination Index (CI) | Interpretation |
| 0.50 (50% inhibition) | 0.65 | Synergy |
| 0.75 (75% inhibition) | 0.48 | Strong Synergy |
| 0.90 (90% inhibition) | 0.35 | Very Strong Synergy |
| CI < 0.9 indicates synergy; CI = 0.9-1.1 indicates an additive effect; CI > 1.1 indicates antagonism.[7][8] |
Table 3: In Vivo Antitumor Efficacy in A375 Xenograft Model. Tumor-bearing mice were treated for 21 days. Tumor growth inhibition (TGI) was calculated at the end of the study.
| Treatment Group (n=8) | Dose Regimen | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1850 (± 210) | - |
| ATA-86 | 10 mg/kg, Daily, p.o. | 980 (± 155) | 47.0 |
| BRAFi | 25 mg/kg, Daily, p.o. | 855 (± 140) | 53.8 |
| ATA-86 + BRAFi | 10 mg/kg + 25 mg/kg, Daily, p.o. | 225 (± 55) | 87.8 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity and Synergy Assessment (MTT Assay)
This protocol determines the cytotoxic effects of ATA-86 and BRAFi, alone and in combination, on BRAF-mutant melanoma cells.
Materials:
-
A375 human melanoma cell line (BRAF V600E).[9]
-
DMEM high-glucose medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
ATA-86 and BRAFi, dissolved in DMSO to 10 mM stock solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
DMSO (cell culture grade).
-
96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Seed A375 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).[10][11]
-
Drug Preparation:
-
Single Agents: Prepare serial dilutions of ATA-86 and BRAFi in culture medium.
-
Combination: Prepare serial dilutions of a fixed-ratio combination of ATA-86 and BRAFi (based on the ratio of their individual IC50 values).
-
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.[12] Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing living cells to convert MTT to formazan crystals.[10][13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[12]
-
Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.[12]
-
Data Analysis:
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
This protocol assesses the pharmacodynamic effect of ATA-86 and BRAFi on the MAPK signaling pathway.
Materials:
-
A375 cells.
-
ATA-86 and BRAFi.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate.
Procedure:
-
Cell Treatment and Lysis: Seed A375 cells in 6-well plates. At ~80% confluency, treat with ATA-86, BRAFi, the combination, or vehicle for 2 hours. Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer.[15]
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Load 20 µg of total protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[1]
-
Antibody Incubation:
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total ERK and GAPDH, the membrane can be stripped and re-probed with the respective primary antibodies as loading controls.
Protocol 3: Murine Xenograft Model for In Vivo Efficacy
This protocol evaluates the antitumor efficacy of the combination therapy in an animal model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[18]
Materials:
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NSG).[9]
-
A375 cells.
-
Matrigel or similar extracellular matrix.
-
ATA-86 and BRAFi formulated for oral (p.o.) gavage.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A375 cells, resuspended in a 1:1 mixture of sterile PBS and Matrigel, into the right flank of each mouse.[18]
-
Tumor Growth and Grouping: Monitor tumor growth bi-weekly.[18] When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8 per group): Vehicle, ATA-86, BRAFi, and ATA-86 + BRAFi. Tumor volume is calculated using the formula: (Width² x Length) / 2.[19]
-
Drug Administration: Administer drugs daily via oral gavage according to the assigned groups for 21 days. Monitor animal body weight and general health twice weekly as indicators of toxicity.
-
Tumor Measurement: Measure tumor volumes with calipers twice a week throughout the study.[18][19]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
Mandatory Visualizations
// Inhibition Nodes "BRAFi" [label="BRAF Inhibitor", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ATA86" [label="ATA-86", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway Edges "Growth_Factor" -> "RTK"; "RTK" -> "RAS"; "RAS" -> "BRAF"; "BRAF" -> "MEK" [label="p"]; "MEK" -> "ERK" [label="p"]; "ERK" -> "Transcription_Factors"; "Transcription_Factors" -> "Proliferation";
// Inhibition Edges "BRAFi" -> "BRAF" [arrowhead=tee, color="#EA4335", penwidth=2]; "ATA86" -> "MEK" [arrowhead=tee, color="#4285F4", penwidth=2]; } end_dot Caption: MAPK signaling pathway with dual inhibition by a BRAF inhibitor and ATA-86 (MEK inhibitor).
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining Targeted Therapy With Immunotherapy in BRAF-Mutant Melanoma: Promise and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mythreyaherbal.com [mythreyaherbal.com]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. 4.2. Screening of In Vitro Cell Viability (MTT Assay) and Combination Study [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 18. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
Application Notes and Protocols: Quantifying Synergy of Antitumor Agent-86 with Known Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-86 is a novel pyrimidine-2-thione derivative demonstrating significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (Caco-2), and pancreatic (PANC-1) cancer cells.[1] The primary mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest through the targeted inhibition of the RAS/PI3K/Akt/JNK signaling cascade.[1] Furthermore, it upregulates the expression of the p21 gene, a critical regulator of cell cycle progression.[1] Given its targeted mechanism, there is a strong rationale for investigating its synergistic potential with established anticancer drugs that operate through different mechanisms.
These application notes provide detailed protocols for quantifying the synergistic effects of this compound in combination with two widely used chemotherapeutic agents: Paclitaxel and Doxorubicin. The protocols described herein are designed for in vitro and in vivo models and utilize the Chou-Talalay method for robust quantification of synergy.
Rationale for Combination Therapy
The therapeutic efficacy of anticancer drugs can be significantly enhanced by using them in combination. The goal of combination therapy is to achieve a synergistic effect, where the combined effect of the drugs is greater than the sum of their individual effects. This can lead to lower required doses, reduced toxicity, and the potential to overcome drug resistance.
This compound , by targeting the RAS/PI3K/Akt signaling pathway, inhibits key cellular processes that promote cancer cell growth and survival. Combining it with agents that have complementary mechanisms of action can attack the cancer cells on multiple fronts, increasing the likelihood of a successful therapeutic outcome.
-
Paclitaxel: This taxane-based drug stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis.[][3][4][5][6] This mechanism is distinct from the signaling pathway inhibition of this compound.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, all of which lead to DNA damage and apoptosis.[][8][9][10][11] This DNA-damaging mechanism provides a different angle of attack compared to this compound.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the synergy experiments.
Table 1: In Vitro Cytotoxicity of Single Agents
| Cell Line | Drug | IC50 (µM) ± SD |
| MCF-7 | This compound | 2.62 ± X.XX |
| MCF-7 | Paclitaxel | |
| MCF-7 | Doxorubicin | |
| MDA-MB-231 | This compound | 6.78 ± X.XX |
| MDA-MB-231 | Paclitaxel | |
| MDA-MB-231 | Doxorubicin |
IC50 values for Paclitaxel and Doxorubicin to be determined experimentally.
Table 2: Combination Index (CI) Values for In Vitro Synergy
| Cell Line | Drug Combination | Molar Ratio | Fa = 0.50 (CI) | Fa = 0.75 (CI) | Fa = 0.90 (CI) | Synergy Interpretation |
| MCF-7 | This compound + Paclitaxel | 1:X | ||||
| MCF-7 | This compound + Doxorubicin | 1:X | ||||
| MDA-MB-231 | This compound + Paclitaxel | 1:X | ||||
| MDA-MB-231 | This compound + Doxorubicin | 1:X |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Fa represents the fraction of cells affected (e.g., Fa = 0.50 corresponds to 50% inhibition).
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) ± SD | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | N/A | |
| This compound (X mg/kg) | ||
| Paclitaxel (Y mg/kg) | ||
| This compound (X mg/kg) + Paclitaxel (Y mg/kg) | ||
| Doxorubicin (Z mg/kg) | ||
| This compound (X mg/kg) + Doxorubicin (Z mg/kg) |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To quantify the synergistic cytotoxic effects of this compound in combination with Paclitaxel or Doxorubicin in breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
Doxorubicin (stock solution in water or DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Single Agent IC50 Determination:
-
Prepare serial dilutions of this compound, Paclitaxel, and Doxorubicin.
-
Treat cells with a range of concentrations for each drug individually.
-
Include a vehicle control (DMSO or water).
-
Incubate for 48-72 hours.
-
Assess cell viability using a suitable assay.
-
Calculate the IC50 value for each drug using non-linear regression analysis.
-
-
Combination Synergy Assay (Chou-Talalay Method):
-
Based on the individual IC50 values, design a fixed-ratio combination experiment. For example, a common starting point is to combine the drugs at their equipotent ratios (based on IC50 values).
-
Prepare serial dilutions of the drug combinations.
-
Treat the cells with the single agents and the combinations at various concentrations.
-
Incubate for 48-72 hours.
-
Measure cell viability.
-
-
Data Analysis:
-
Convert cell viability data to the fraction of cells affected (Fa).
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
In Vivo Synergy Assessment
Objective: To evaluate the synergistic antitumor efficacy of this compound in combination with Paclitaxel or Doxorubicin in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231)
-
Matrigel
-
This compound
-
Paclitaxel
-
Doxorubicin
-
Vehicle solutions for drug administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 million breast cancer cells mixed with Matrigel into the flank of each mouse.
-
For MCF-7 cells, which are estrogen-dependent, an estrogen pellet may need to be implanted.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Paclitaxel or Doxorubicin
-
Group 4: this compound + Paclitaxel or Doxorubicin
-
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, or oral gavage).
-
The doses should be based on previous studies or preliminary toxicity assessments.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
The experiment can be terminated when tumors in the control group reach a certain size or after a predetermined treatment period.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume and weight between the groups to determine if the combination therapy is significantly more effective than the single agents.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: In vitro synergy experimental workflow.
Caption: In vivo synergy experimental workflow.
References
- 1. Current status of the molecular mechanisms of anticancer drug-induced apoptosis - ProQuest [proquest.com]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Doxorubicin - Wikipedia [en.wikipedia.org]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 11. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
Troubleshooting & Optimization
"Antitumor agent-86" solubility and formulation challenges
Technical Support Center: Antitumor Agent-86 (ATA-86)
Welcome to the technical support center for this compound (ATA-86). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and formulation of ATA-86.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATA-86) and what are its primary solubility characteristics?
A1: this compound (ATA-86) is a novel, highly potent kinase inhibitor under investigation for various solid tumors. It is a highly lipophilic molecule, classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high membrane permeability but low aqueous solubility.[1] Its crystalline structure is very stable, which contributes to its poor dissolution rate in aqueous media.[2] These properties present significant challenges for both in vitro and in vivo studies.[3]
Q2: I am observing precipitation of ATA-86 immediately after adding it to my cell culture medium. What is causing this and how can I prevent it?
A2: This is a common issue caused by the low aqueous solubility of ATA-86. When a concentrated stock solution (typically in 100% DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can rapidly precipitate as the solvent composition changes.[4][5]
-
Troubleshooting Steps:
-
Lower the Final Concentration: Ensure the final concentration of ATA-86 in your assay does not exceed its kinetic solubility limit in the medium.
-
Increase Serum Concentration: If your experiment allows, increasing the fetal bovine serum (FBS) percentage can help stabilize the compound due to protein binding.
-
Modify Dilution Method: Instead of adding the stock solution directly to the full volume of medium, perform a serial dilution. First, dilute the stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[6]
-
Q3: What is the maximum concentration of DMSO I can use in my in vitro and in vivo experiments?
A3: The concentration of organic solvents like DMSO should be minimized to avoid cellular toxicity or adverse effects in animal models.[7][8]
-
In Vitro (Cell-based assays): It is recommended to keep the final DMSO concentration at or below 0.5% (v/v). Many cell lines can tolerate up to 1%, but this should be validated by running a vehicle control to assess any impact on cell viability or function.
-
In Vivo (Animal studies): For intravenous (IV) administration, the concentration of co-solvents should be carefully controlled to prevent precipitation upon injection and to avoid toxicity.[9] For oral dosing, higher concentrations may be tolerated, but the potential for gastrointestinal irritation should be considered. Always consult relevant institutional guidelines (IACUC) for approved vehicle components and concentrations.
Q4: My ATA-86 stock solution in DMSO appears cloudy or has formed crystals after storage. What should I do?
A4: This indicates that the compound has precipitated out of solution, likely due to storage at a low temperature (e.g., 4°C or -20°C).
-
Troubleshooting Steps:
-
Gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortex the solution thoroughly to redissolve the compound.
-
Visually inspect the solution to ensure all precipitate has dissolved before use.
-
For long-term storage, consider preparing aliquots to minimize freeze-thaw cycles. It is always recommended to prepare fresh formulations right before use to minimize risks of instability.[8]
-
Quantitative Data Summary
The following tables summarize the solubility of ATA-86 in various solvents and conditions to guide formulation development.
Table 1: Solubility of ATA-86 in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| N,N-Dimethylformamide (DMF) | > 100 |
| Ethanol (100%) | 15.2 |
| Propylene Glycol (PG) | 8.5 |
| Polyethylene Glycol 400 (PEG 400) | 25.0 |
| Water | < 0.001 |
Table 2: Aqueous Solubility of ATA-86 at Different pH Values
| Aqueous Buffer | pH | Solubility (µg/mL) at 37°C |
| HCl Buffer | 1.2 | 0.15 |
| Acetate Buffer | 4.5 | 0.08 |
| Phosphate Buffer (PBS) | 6.8 | 0.05 |
| Phosphate Buffer (PBS) | 7.4 | 0.04 |
Note: ATA-86 is a weak base, and its solubility is slightly higher at a lower pH.[10][11] However, the overall aqueous solubility remains extremely low across the physiological pH range.
Troubleshooting Guides & Experimental Protocols
Guide 1: Overcoming Precipitation in Cell Culture Assays
This guide provides a systematic workflow for addressing ATA-86 precipitation in in vitro experiments.
Caption: Workflow for troubleshooting ATA-86 precipitation in cell culture.
Protocol 1: Preparation of a 10 mM Stock Solution of ATA-86
Objective: To prepare a stable, concentrated stock solution of ATA-86 for subsequent dilution.
Materials:
-
This compound (ATA-86) powder (MW: 550.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Weigh out 5.51 mg of ATA-86 powder using an analytical balance and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming to 37°C may be required if dissolution is slow.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Equilibrium Solubility Determination by Shake-Flask Method
Objective: To determine the thermodynamic solubility of ATA-86 in a specific aqueous buffer (e.g., PBS pH 7.4). This is a reliable method for compounds with low solubility.[12]
Materials:
-
ATA-86 powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker set to 37°C
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Methodology:
-
Add an excess amount of ATA-86 powder (e.g., 1-2 mg) to 1 mL of PBS (pH 7.4) in a glass vial. The amount should be sufficient to ensure a saturated solution with solid material remaining.[12]
-
Seal the vial tightly and place it in a shaking incubator at 37°C.
-
Shake the vials at a constant speed for 48 hours to ensure equilibrium is reached.
-
After 48 hours, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Immediately dilute the filtrate with a suitable solvent (e.g., 50:50 acetonitrile:water) to prevent precipitation.
-
Quantify the concentration of ATA-86 in the diluted filtrate using a validated HPLC method.
-
The experiment should be performed in triplicate to ensure reproducibility.[11]
Formulation Strategies
Guide 2: Selecting a Formulation for Preclinical Studies
For poorly soluble compounds like ATA-86, selecting an appropriate vehicle is critical for achieving adequate exposure in animal studies.[13] The choice of formulation depends on the route of administration.[8]
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. journals.umcs.pl [journals.umcs.pl]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. solubility experimental methods.pptx [slideshare.net]
- 7. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
"Antitumor agent-86" off-target effects and toxicity profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Antitumor agent-86. The information is tailored for researchers, scientists, and drug development professionals to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a pyrimidine-2-thione derivative that exhibits its antineoplastic activity by targeting the RAS/PI3K/Akt/JNK signaling cascades.[1][2] This inhibition leads to the induction of cell apoptosis and cell cycle arrest in cancer cells.[1][2][3]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated a dose-dependent suppression of proliferation in several human cancer cell lines. The reported IC50 values are:
-
MCF-7 (Breast Cancer): 2.617 µM
-
MDA-MB-231 (Breast Cancer): 6.778 µM
-
Caco-2 (Colorectal Cancer): 14.8 µM
-
PANC-1 (Pancreatic Cancer): 23.58 µM[2]
Q3: What are the expected molecular effects of this compound treatment in sensitive cell lines?
In sensitive cell lines, such as MCF-7, treatment with this compound at its IC50 concentration for 48 hours has been shown to:
-
Decrease the protein levels of phosphorylated RAS (p-RAS) and phosphorylated JNK (p-JNK).
-
Reduce the mRNA transcript levels of PI3K and Akt.
-
Upregulate the expression of the p21 gene, a regulator of cell cycle progression.[2]
Q4: Has this compound been evaluated in clinical trials?
Currently, there is no publicly available information to suggest that this compound has entered clinical trials. It is considered a preclinical compound for research use.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Cell Culture Conditions. Variations in cell passage number, confluency at the time of treatment, and media composition can affect cellular response to the agent.
-
Troubleshooting Tip: Ensure consistent cell culture practices. Use cells within a defined passage number range and seed them to achieve a consistent confluence (e.g., 50-60%) at the start of the experiment.
-
-
Possible Cause 2: Compound Stability and Solubility. this compound, like many small molecules, may have limited solubility in aqueous media and could degrade over time.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. When diluting in culture media, ensure the final solvent concentration is low (<0.1%) and consistent across all wells, including vehicle controls.
-
-
Possible Cause 3: Assay-Specific Issues. The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence the outcome.
-
Troubleshooting Tip: If using MTT, ensure incubation times are optimized and that the compound does not interfere with the formazan product. Consider using an orthogonal assay, such as one measuring ATP levels, to confirm results.
-
Problem 2: Lack of expected downstream signaling inhibition (e.g., no change in p-Akt levels).
-
Possible Cause 1: Insufficient Treatment Time or Concentration. The inhibition of signaling pathways is time and concentration-dependent.
-
Troubleshooting Tip: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) and a dose-response experiment to determine the optimal conditions for observing the inhibition of p-Akt and other downstream markers.
-
-
Possible Cause 2: Cellular Resistance Mechanisms. Cancer cells can develop resistance to PI3K/Akt inhibitors through feedback loops or activation of alternative signaling pathways.[4] For instance, prolonged treatment with a PI3K inhibitor can sometimes lead to a rebound in AKT activation.[4]
-
Troubleshooting Tip: Analyze other nodes in the pathway, such as mTOR or downstream effectors of Akt, to get a more complete picture of the signaling cascade. Consider investigating potential feedback mechanisms, such as the upregulation of receptor tyrosine kinases (RTKs).[4]
-
-
Possible Cause 3: Cell Line Specificity. The genetic background of the cell line (e.g., PTEN status, PIK3CA mutations) can significantly impact its dependence on the PI3K/Akt pathway.
-
Troubleshooting Tip: Confirm the PI3K/Akt pathway status of your cell line. The effects of this compound may be more pronounced in cell lines with known PIK3CA mutations or PTEN loss.
-
Off-Target Effects and Toxicity Profiling
As specific off-target and in vivo toxicity data for this compound are not publicly available, this section provides information based on the known profiles of other PI3K/Akt pathway inhibitors. These are potential effects that should be monitored in your experiments.
Potential Off-Target Effects
The kinome is highly conserved, and inhibitors designed for one kinase may bind to others. To identify potential off-target effects of this compound, a kinase profiling screen is recommended.
Table 1: Summary of Potential Off-Target Effects of PI3K/Akt Inhibitors
| Class of Off-Target | Potential Effect | Recommended Experimental Assessment |
| Other Kinases | Unintended inhibition of other signaling pathways, leading to unexpected biological responses. | Perform a broad kinase screen (e.g., KINOMEscan™, KinaseProfiler™) to identify other kinases inhibited by the compound.[5] |
| Non-kinase Proteins | Interaction with other proteins that may lead to unforeseen cellular effects. | Cellular Thermal Shift Assay (CETSA) can be used to identify cellular targets in an unbiased manner.[6] |
Potential In Vivo Toxicity
Toxicity is a major consideration in drug development. For PI3K/Akt inhibitors, toxicities are often "on-target" effects due to the pathway's role in normal physiological processes.
Table 2: Common Toxicities Associated with PI3K/Akt Pathway Inhibitors
| Toxicity | Clinical Manifestation | Potential Mechanism |
| Hyperglycemia | Elevated blood glucose levels. | Inhibition of PI3Kα isoform, which is crucial for insulin signaling.[2][7] |
| Rash/Dermatitis | Various skin reactions. | On-target effects in skin homeostasis.[1][2] |
| Diarrhea/Colitis | Frequent loose stools, inflammation of the colon. | Inhibition of the PI3Kδ isoform can lead to an autoimmune-like colitis.[3][7] |
| Hypertension | Elevated blood pressure. | Observed with some PI3K inhibitors like copanlisib.[7] |
| Hepatotoxicity | Elevated liver function tests (transaminitis). | Can be an on-target effect, particularly with PI3Kδ inhibitors.[3][7] |
| Infections | Increased susceptibility to opportunistic infections. | The PI3K pathway is important for immune cell function.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Phospho-Akt
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
Caption: Mechanism of action of this compound targeting the RAS/PI3K/Akt/JNK pathway.
Caption: Troubleshooting workflow for inconsistent IC50 values in cell viability assays.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. books.rsc.org [books.rsc.org]
- 7. onclive.com [onclive.com]
Optimizing "Antitumor agent-86" therapeutic window
Technical Support Center: Antitumor Agent-86
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the therapeutic window of this novel agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Section 1: In-Vitro Experimentation and Mechanism of Action
This section focuses on addressing common issues with in-vitro assays and provides a deeper understanding of the agent's mechanism of action.
Frequently Asked Questions (FAQs)
Question: My IC50 values for this compound are inconsistent across experiments. What are the potential reasons for this variability?
Answer: Inconsistent IC50 values can arise from several factors. Key areas to investigate include:
-
Cell Health and Passage Number: Ensure cells are healthy, free from contamination, and within a consistent, low passage number range.
-
Seeding Density: Variations in the initial number of cells plated can significantly impact results.[1][2] It's crucial to optimize and standardize seeding density for your specific cell line.
-
Reagent Quality and Preparation: Confirm the stability and purity of your this compound stock. Always prepare fresh dilutions for each experiment.
-
Assay Incubation Time: The duration of drug exposure can influence the IC50 value.[2] Standardize the incubation time based on the cell line's doubling time and the agent's mechanism of action.
-
Choice of Viability Assay: Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). Ensure the chosen assay is appropriate for your experimental goals.[3]
Troubleshooting Guide: Optimizing Cell Viability Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or pipetting errors. | Use a multichannel pipette for cell seeding and reagent addition. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| IC50 values are higher or lower than expected | Incorrect drug concentration, degradation of the compound, or cell line misidentification/drift. | Verify the concentration of your stock solution. Prepare fresh serial dilutions for each experiment. Regularly perform cell line authentication. |
| Assay signal is weak or has a low dynamic range | Suboptimal cell number, inappropriate assay type, or incorrect incubation time. | Optimize cell seeding density to ensure the signal is within the linear range of the assay. Consider a more sensitive assay (e.g., ATP-based assay for viability).[3] Adjust the drug incubation period. |
Signaling Pathway: Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in tumor cell growth and survival.[4][5]
Caption: Mechanism of action of this compound.
Experimental Protocol: Standardized Cell Viability Assay
-
Cell Plating:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[6]
-
-
Drug Preparation and Treatment:
-
Prepare a 2X stock of the highest concentration of this compound in the appropriate cell culture medium.
-
Perform serial dilutions to create a range of 2X drug concentrations.
-
Remove the medium from the cells and add 100 µL of the corresponding drug dilutions to each well. Include vehicle-only wells as a control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Viability Assessment (using a resazurin-based assay):
-
Prepare a resazurin solution according to the manufacturer's instructions.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence at the appropriate excitation and emission wavelengths using a plate reader.[3]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Section 2: In-Vivo Studies and Toxicity Management
This section provides guidance on managing in-vivo studies, with a focus on mitigating toxicity to widen the therapeutic window.
Frequently Asked Questions (FAQs)
Question: I am observing significant weight loss and other signs of toxicity in my animal models at doses required for tumor regression. How can I manage this?
Answer: This indicates a narrow therapeutic window. Strategies to consider include:
-
Dose and Schedule Modification: Explore alternative dosing schedules (e.g., intermittent vs. continuous dosing) which may maintain efficacy while reducing toxicity.[7][8]
-
Supportive Care: Implement supportive care measures such as providing hydration, nutritional supplements, and monitoring for common side effects like diarrhea.
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Combination Therapy: Consider combining this compound with another agent that has a non-overlapping toxicity profile. This may allow for a reduction in the dose of Agent-86 while achieving a synergistic or additive antitumor effect.
-
Pharmacokinetic Analysis: Investigate the pharmacokinetic profile of the agent to ensure that the exposure is within the desired therapeutic range.[9]
Troubleshooting Guide: Managing In-Vivo Toxicity
| Observed Toxicity | Potential Cause | Recommended Action |
| Hyperglycemia | On-target inhibition of the PI3K pathway in metabolic tissues.[10][11] | Monitor blood glucose levels regularly. Consider dose reduction or intermittent scheduling. |
| Diarrhea/Colitis | On-target effect on intestinal epithelial cells.[10][12] | Administer anti-diarrheal agents. Ensure adequate hydration. If severe, pause treatment and consider a dose reduction upon resolution. |
| Skin Rash | On-target inhibition of PI3K in the skin.[11][13] | Provide topical corticosteroids for mild to moderate rashes. For severe cases, interrupt dosing and consult a veterinarian. |
| Elevated Liver Enzymes | Potential off-target hepatotoxicity.[10][12] | Monitor liver function tests. If elevations are significant, hold the drug until levels return to baseline and reintroduce at a lower dose. |
Data Presentation: Dose-Response and Toxicity Profile of this compound in a Murine Xenograft Model
| Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Average Body Weight Change (%) | Incidence of Grade ≥3 Diarrhea (%) |
| 10 | Daily | 35 | -2 | 0 |
| 25 | Daily | 68 | -8 | 20 |
| 50 | Daily | 92 | -18 | 60 |
| 25 | Intermittent (3 days on, 4 days off) | 65 | -4 | 5 |
| 50 | Intermittent (3 days on, 4 days off) | 88 | -9 | 25 |
Experimental Workflow: Dose Escalation and Toxicity Monitoring
Caption: Workflow for in-vivo dose escalation studies.
Section 3: Investigating and Overcoming Drug Resistance
This section provides resources for understanding and addressing the development of resistance to this compound.
Frequently Asked Questions (FAQs)
Question: My tumor models initially respond to this compound, but then resume growth. How can I investigate the mechanism of resistance?
Answer: Acquired resistance is a common challenge. To investigate the mechanisms, you can:
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Establish Resistant Clones: Develop resistant cell lines by continuous exposure to increasing concentrations of this compound.[14][15]
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Genomic and Proteomic Analysis: Compare the molecular profiles (e.g., via sequencing or Western blot) of the resistant cells to the parental (sensitive) cells to identify changes, such as mutations in the target pathway or activation of bypass signaling pathways.
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Functional Studies: Use techniques like CRISPR or RNAi to validate the role of identified genetic or protein alterations in conferring resistance.
Experimental Protocol: Generation of a Resistant Cell Line
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Initial Exposure: Culture the parental cancer cell line in the presence of this compound at a concentration equal to its IC20.
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Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the drug concentration in a stepwise manner. Allow the cells to recover and resume growth at each new concentration.
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Selection of Resistant Population: Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the original IC50.
-
Characterization: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
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Banking: Cryopreserve the resistant cell line at various passages for future experiments.
Signaling Pathway: Potential Resistance Mechanism
A potential mechanism of resistance to this compound is the activation of a parallel signaling pathway, such as the MAPK pathway, which can bypass the block in PI3K signaling and continue to drive cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Towards Rational Cancer Therapeutics: Optimizing Dosing, Delivery, Scheduling, and Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 9. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 10. onclive.com [onclive.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. ashpublications.org [ashpublications.org]
- 13. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Antitumor agent-86 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-86. The information is designed to help identify and overcome potential resistance mechanisms encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the RAS/PI3K/Akt/JNK signaling cascade.[1] It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1]
Q2: I'm observing a decrease in the efficacy of this compound over time in my cell culture experiments. What are the potential reasons?
A decrease in efficacy, or acquired resistance, is a common phenomenon in cancer treatment.[2][3] Several mechanisms could be at play, including:
-
Target Alterations: Mutations in the components of the RAS/PI3K/Akt/JNK pathway that prevent this compound from binding effectively.[2][4]
-
Bypass Signaling Pathway Activation: Cancer cells may activate alternative signaling pathways to circumvent the inhibition of the RAS/PI3K/Akt/JNK pathway.[5][6][7]
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Increased Drug Efflux: Cancer cells can increase the expression of transporter proteins that actively pump this compound out of the cell, reducing its intracellular concentration.[8][9]
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Enhanced DNA Damage Repair: The cancer cells may have developed mechanisms to efficiently repair the DNA damage induced by the agent.[8][10]
Q3: My cancer cell line shows intrinsic resistance to this compound. What could be the underlying cause?
Intrinsic resistance occurs when cancer cells are inherently insensitive to a drug from the start of treatment.[3][11] This can be due to pre-existing mutations in the RAS/PI3K/Akt/JNK pathway or the constitutive activation of bypass pathways that make the cells independent of the pathway targeted by this compound.[2][4]
Q4: How can I confirm if my resistant cell line has mutations in the RAS/PI3K/Akt pathway?
You can use molecular biology techniques such as Sanger sequencing or next-generation sequencing (NGS) to analyze the genetic sequence of key components of the pathway, like KRAS, PIK3CA, and AKT, in your resistant cell lines compared to the sensitive parental cell line.[3][12][13]
Q5: What are some common bypass pathways that can be activated to confer resistance to inhibitors of the PI3K/Akt pathway?
Activation of other receptor tyrosine kinases (RTKs) like MET, EGFR, or HER3 can lead to the reactivation of downstream signaling, bypassing the effect of the inhibitor.[5][6][14] The MAPK/ERK pathway is another critical bypass route that can be activated to promote cell survival and proliferation.[2][7]
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in long-term cell culture.
This guide will help you investigate the potential mechanisms behind acquired resistance.
Experimental Workflow for Investigating Acquired Resistance
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Cascade Inhibitors: How Mutations Can Result in Therapy Resistance and How to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Emerging Role of Pathologists… | College of American Pathologists [cap.org]
- 4. Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR cascade inhibitors: how mutations can result in therapy resistance and how to overcome resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 10. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 12. clinicallab.com [clinicallab.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
"Antitumor agent-86" stability and degradation analysis
Technical Support Center: Antitumor Agent-86
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and accurate handling and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder and stock solutions?
A1: For long-term stability, the lyophilized powder of this compound should be stored at -20°C, protected from light. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term use (up to one week), stock solutions can be stored at 4°C, protected from light.
Q2: What solvents are recommended for solubilizing this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. It has limited solubility in ethanol and methanol and is practically insoluble in aqueous buffers. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: Is this compound sensitive to light?
A3: Yes, this compound exhibits photolability. Exposure to direct sunlight or prolonged exposure to artificial laboratory light can lead to significant degradation.[1][2][3][4][5] It is crucial to handle the compound in low-light conditions and use amber-colored vials or aluminum foil to protect solutions from light exposure.[2][6]
Q4: What are the known major degradation pathways for this compound?
A4: Based on forced degradation studies, the primary degradation pathways for this compound are oxidation and photolysis.[7][8] Hydrolysis under strongly acidic or basic conditions also leads to degradation, but to a lesser extent. Understanding these pathways is critical for developing stability-indicating analytical methods.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent peak areas in HPLC analysis. | 1. Incomplete solubilization of the compound. 2. Degradation of the compound in the autosampler. 3. Fluctuation in injection volume. | 1. Ensure complete dissolution by vortexing and sonicating the sample. 2. Use a cooled autosampler (4°C) and protect samples from light. Prepare fresh samples if necessary. 3. Check the HPLC system for leaks and ensure proper injector maintenance. |
| Appearance of unexpected peaks in the chromatogram. | 1. Contamination of the solvent or glassware. 2. Degradation of this compound during sample preparation or storage. 3. Carryover from a previous injection. | 1. Use high-purity HPLC-grade solvents and thoroughly clean all glassware. 2. Review handling procedures to ensure protection from light, heat, and oxidative conditions. Analyze a freshly prepared standard to confirm. 3. Run a blank injection (solvent only) to check for carryover. Implement a needle wash step in your HPLC method. |
| Precipitation of the compound in aqueous buffer. | 1. Low aqueous solubility of this compound. 2. The concentration of the compound exceeds its solubility limit in the final buffer. | 1. Minimize the volume of the organic stock solution added to the aqueous buffer. 2. Perform a solubility test to determine the maximum soluble concentration in your specific buffer system. If necessary, adjust the formulation or add a solubilizing agent (e.g., Tween 80), ensuring it does not interfere with the experiment. |
| Color change (e.g., yellowing) of the stock solution. | 1. Oxidative degradation or photodecomposition. | 1. Discard the solution. Prepare a fresh stock solution using high-purity, anhydrous DMSO. 2. Purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and storing at -80°C. Always protect from light. |
| Loss of biological activity in cell-based assays. | 1. Degradation of the compound in the cell culture medium. 2. Adsorption of the compound to plasticware. | 1. Prepare fresh dilutions of this compound in media immediately before each experiment. 2. Consider using low-adsorption plasticware for preparing and storing solutions. |
Quantitative Data Summary
The stability of this compound was evaluated through forced degradation studies. The following table summarizes the percentage of degradation observed under various stress conditions.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradants Formed |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 8.5% | DP-H1, DP-H2 |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 12.2% | DP-B1, DP-B2 |
| Oxidation | 3% H₂O₂ | 4 hours | 25°C | 25.8% | DP-O1, DP-O2, DP-O3 |
| Thermal | Solid State | 48 hours | 80°C | 4.1% | DP-T1 |
| Photolytic | ICH Option 2* | 24 hours | 25°C | 35.4% | DP-P1, DP-P2, DP-P3 |
*Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the procedure for inducing degradation of this compound under various stress conditions to identify potential degradants and establish the stability-indicating nature of an analytical method.[7][8]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature (25°C), protected from light, for 4 hours.
-
Thermal Degradation: Place approximately 5 mg of solid this compound in a glass vial and heat in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound in acetonitrile in a transparent quartz cuvette to a photostability chamber according to ICH Q1B guidelines.[1][2][3][4][5] Maintain a dark control sample under the same conditions.
3. Sample Analysis:
-
After the specified duration, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its process-related impurities and degradation products.[9][10][11][12]
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 20.0 80 20.1 20 | 25.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the forced degradation study of this compound.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways for this compound.
References
- 1. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 7. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijpsr.com [ijpsr.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. scispace.com [scispace.com]
Improving bioavailability of "Antitumor agent-86" in vivo
Technical Support Center: Antitumor Agent-86
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the in vivo bioavailability of the investigational compound, this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the bioavailability of this compound.
Q1: What is bioavailability and why is it a critical parameter for this compound?
A: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For orally administered drugs like this compound, low bioavailability can lead to high variability in patient exposure and insufficient drug concentration at the tumor site, ultimately compromising therapeutic efficacy.[1][2][3] Overcoming poor bioavailability is crucial for developing a viable oral dosage form.
Q2: What are the primary factors limiting the in vivo bioavailability of this compound?
A: this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it exhibits both low aqueous solubility and low intestinal permeability.[2][3] The primary limiting factors are:
-
Poor Aqueous Solubility: The drug does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[4][5]
-
Low Intestinal Permeability: The dissolved drug struggles to pass through the intestinal wall to enter the bloodstream.
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux transporter, which actively pumps the drug out of intestinal cells back into the lumen, further reducing net absorption.[6][7][8][9]
-
First-Pass Metabolism: The agent may be extensively metabolized in the liver before it can reach systemic circulation.[1]
Q3: How do I accurately measure the aqueous solubility of this compound?
A: The gold standard for measuring equilibrium aqueous solubility is the shake-flask method .[10][11] This involves adding an excess amount of the solid compound to a buffered solution at a specific pH (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions), agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant. For high-throughput screening in early development, kinetic solubility testing can also be employed.[12]
Q4: What preclinical models are suitable for an initial in vivo assessment of this compound's bioavailability?
A: Rodent models, particularly rats or mice, are standard for initial in vivo pharmacokinetic (PK) and bioavailability studies.[13] These studies involve administering this compound via both intravenous (IV) and oral (PO) routes to different groups of animals. By comparing the area under the plasma concentration-time curve (AUC) from both routes (AUC-PO vs. AUC-IV), the absolute oral bioavailability can be calculated. The hollow fiber assay can also be used as a fast in-vivo method to evaluate cytotoxicity on human tumor cells implanted in mice.[14]
Part 2: Troubleshooting Guide for Low Bioavailability
This guide provides a systematic approach to diagnosing and resolving issues of low in vivo exposure observed during experiments with this compound.
Problem: My in vivo study in rats shows very low and highly variable plasma concentrations of this compound after oral administration.
Below is a workflow to diagnose the potential cause.
Q5: How can I confirm that poor solubility is the primary cause of low exposure?
A: First, perform equilibrium solubility tests in buffers simulating gastric and intestinal fluids (pH 1.2 to 6.8).[12][15] If the solubility is low (e.g., <10 µg/mL), it is a likely contributor. Next, conduct an in vitro dissolution test using a USP Apparatus 2 (paddle apparatus).[16] If less than 85% of the drug dissolves in 30 minutes, the dissolution rate is limiting absorption, and formulation strategies are needed.[2]
Q6: How do I determine if this compound is a substrate for P-glycoprotein (P-gp) efflux?
A: The most common in vitro method is the Caco-2 permeability assay. This test uses a monolayer of human colon adenocarcinoma cells, which naturally express P-gp transporters.[17] The assay measures the permeability of the drug in both the apical-to-basolateral (A-to-B, representing absorption) and basolateral-to-apical (B-to-A, representing efflux) directions. An efflux ratio (ER) is calculated (Papp B-to-A / Papp A-to-B). An ER greater than 2.0 suggests that the compound is subject to active efflux.[7][9]
Q7: What is the best approach to investigate the impact of first-pass metabolism?
A: An in vitro metabolic stability assay using liver microsomes or hepatocytes is the standard approach.[1] this compound is incubated with these liver fractions, and the concentration of the parent drug is measured over time. A high clearance rate suggests that the drug is rapidly metabolized and that first-pass metabolism is likely a significant barrier to oral bioavailability.[18]
Part 3: Formulation Strategies to Enhance Bioavailability
If poor solubility and dissolution are confirmed as the primary issues, various formulation strategies can be employed.
Q8: What are the most effective formulation strategies for a BCS Class IV compound like this compound?
A: For compounds with both solubility and permeability challenges, advanced formulation approaches are necessary. The three main strategies are:
-
Particle Size Reduction (Nanonization): Creating drug nanoparticles increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[19] Technologies include wet media milling and high-pressure homogenization.[4]
-
Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed within a polymer matrix in a high-energy amorphous state.[20] This avoids the need to overcome crystal lattice energy during dissolution, leading to higher apparent solubility and supersaturation. Spray drying is a common method for preparing ASDs.[19]
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), solubilize the drug in a mixture of oils, surfactants, and co-solvents.[4][21] Upon contact with gastrointestinal fluids, they form fine oil-in-water emulsions, facilitating drug dissolution and absorption.
The following diagram outlines a decision-making process for selecting a suitable strategy.
Data Presentation: Summary of Formulation Strategies
The table below summarizes the advantages and potential challenges of each approach for this compound.
| Formulation Strategy | Principle | Advantages for this compound | Potential Challenges |
| Nanonization | Increases surface area to enhance dissolution rate.[19] | Applicable to crystalline material; relatively simple scale-up. | May not be sufficient for very low solubility; risk of particle aggregation. |
| Amorphous Solid Dispersion (ASD) | Creates a high-energy, amorphous form of the drug in a polymer matrix.[20] | Can achieve significant supersaturation; suitable for poorly soluble compounds. | Risk of recrystallization during storage; requires drug to be soluble in a volatile solvent. |
| Lipid-Based Formulation (SEDDS) | Solubilizes the drug in a lipidic carrier system.[21] | Can improve absorption via lymphatic pathways, bypassing the liver; protects the drug from degradation. | Requires drug to have some lipid solubility; potential for GI side effects from surfactants. |
Part 4: Detailed Experimental Protocols
This section provides standardized protocols for key experiments in assessing and improving the bioavailability of this compound.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
-
Objective: To determine the thermodynamic aqueous solubility of this compound.
-
Materials: this compound (crystalline solid), phosphate-buffered saline (PBS) at pH 6.8, 0.1N HCl for pH 1.2, acetate buffer for pH 4.5, analytical balance, HPLC system, 2 mL glass vials, orbital shaker with temperature control.
-
Methodology:
-
Prepare buffers at pH 1.2, 4.5, and 6.8.
-
Add an excess amount of this compound (e.g., 2 mg) to 1 mL of each buffer in a glass vial. Ensure solid is visible at the bottom.
-
Seal the vials and place them on an orbital shaker set to 37°C and 150 RPM.
-
Agitate for 48 hours to ensure equilibrium is reached.
-
After 48 hours, stop shaking and let the vials stand for 1 hour to allow undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any solid particles.
-
Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water) and analyze the concentration of this compound using a validated HPLC method.
-
Perform the experiment in triplicate for each pH condition.
-
Protocol 2: Caco-2 Permeability and Efflux Assay
-
Objective: To assess the intestinal permeability and potential for P-gp mediated efflux of this compound.
-
Materials: Caco-2 cells, Transwell® inserts (0.4 µm pore size), cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound, Lucifer Yellow (marker for monolayer integrity), appropriate analytical instrumentation (LC-MS/MS).
-
Methodology:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days until a differentiated monolayer is formed.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the transport of Lucifer Yellow.
-
Prepare a dosing solution of this compound (e.g., 10 µM) in HBSS.
-
A-to-B Permeability: Add the dosing solution to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
B-to-A Permeability: Add the dosing solution to the basolateral (B) side and fresh HBSS to the apical (A) side.
-
Incubate the plates at 37°C with gentle shaking.
-
Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh HBSS.
-
Analyze the concentration of this compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions and determine the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).
-
Protocol 3: Murine Pharmacokinetic (PK) Study
-
Objective: To determine the absolute oral bioavailability of a formulated version of this compound.
-
Materials: Male Sprague-Dawley rats (8-10 weeks old), this compound formulation (e.g., nanosuspension), vehicle for IV administration (e.g., containing a solubilizing agent like cyclodextrin), cannulas for blood collection, syringes, K2EDTA tubes, centrifuge, LC-MS/MS system.
-
Methodology:
-
Fast rats overnight (with free access to water) before dosing.
-
Divide rats into two groups (n=5 per group).
-
Group 1 (IV): Administer this compound at 1 mg/kg via tail vein injection.
-
Group 2 (PO): Administer the this compound formulation at 10 mg/kg via oral gavage.
-
Collect blood samples (approx. 100 µL) from the jugular vein or other appropriate site at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Place blood into K2EDTA tubes, mix gently, and centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from plasma samples and quantify using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) using non-compartmental analysis.
-
Calculate absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Part 5: Data Tables and Visualizations
Data Tables
Table 1: Physicochemical and In Vitro ADME Properties of this compound
| Parameter | Value | Method |
| Molecular Weight | 485.6 g/mol | N/A |
| Aqueous Solubility (pH 6.8) | 0.5 µg/mL | Shake-Flask |
| LogP | 4.2 | Calculated |
| Caco-2 Papp (A-to-B) | 0.8 x 10⁻⁶ cm/s | Caco-2 Assay |
| Caco-2 Papp (B-to-A) | 4.1 x 10⁻⁶ cm/s | Caco-2 Assay |
| Efflux Ratio (ER) | 5.1 | Calculated |
| Microsomal Stability (t½) | 25 min | Rat Liver Microsomes |
Table 2: Comparative Pharmacokinetics of this compound Formulations in Rats
| Formulation (10 mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Relative Bioavailability (%) |
| Unformulated API (Suspension) | 35 ± 12 | 4.0 | 210 ± 85 | 100% (Reference) |
| Nanosuspension | 155 ± 45 | 2.0 | 950 ± 210 | 452% |
| Amorphous Solid Dispersion | 280 ± 70 | 1.5 | 1850 ± 430 | 881% |
| IV Dose (1 mg/kg) | N/A | N/A | 1100 ± 150 | Absolute F (ASD) = 16.8% |
Signaling Pathway Diagram
The diagram below illustrates how P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, reduces the intracellular concentration of this compound in an intestinal enterocyte.
References
- 1. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. pharmamanufacturing.com [pharmamanufacturing.com]
- 6. mdpi.com [mdpi.com]
- 7. Role of P-Gp in Treatment of Cancer [scirp.org]
- 8. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. edu.rsc.org [edu.rsc.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 15. rheolution.com [rheolution.com]
- 16. pharmtech.com [pharmtech.com]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Drug delivery strategies for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antitumor agent-86" dose-response curve inconsistencies
Technical Support Center: Antitumor Agent-86 (ATA-86)
Disclaimer: "this compound" (ATA-86) is a fictional compound. The following troubleshooting guide is based on a hypothetical scenario where researchers are observing inconsistent, often U-shaped or biphasic, dose-response curves. The principles and protocols described are derived from common challenges in preclinical in vitro drug discovery and are intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a U-shaped or biphasic dose-response curve with ATA-86?
A U-shaped (or biphasic) dose-response curve, where the inhibitory effect is potent at lower concentrations but diminishes at higher concentrations, can be caused by several factors.[1][2] Potential mechanisms include:
-
Off-Target Effects: At higher concentrations, ATA-86 may interact with secondary targets that counteract its primary inhibitory effect, potentially by activating a cell survival pathway.[3]
-
Compound Solubility: ATA-86 might precipitate out of solution at high concentrations, reducing its effective concentration and thus its apparent activity.
-
Receptor Downregulation or Antagonism: High concentrations of the agent could trigger cellular feedback mechanisms that reduce the availability of its primary target.
-
Cellular Stress Responses: Very high drug concentrations can induce general cellular stress responses that may confer temporary resistance to apoptosis or growth inhibition.
Q2: Could the cell line I'm using be the cause of the inconsistent results?
Yes, cell line variability is a significant factor in inconsistent drug responses.[4] Different cancer cell lines, even from the same tissue of origin, can have vastly different genetic backgrounds, expression levels of the drug target, and activity of compensatory signaling pathways. It is crucial to ensure cell line identity through regular STR profiling and to test for contaminants like mycoplasma, which can alter cellular responses to drugs.
Q3: How does the choice of cell viability assay affect the observed dose-response curve?
The type of assay used to measure cell viability is critical and can lead to misleading results.[5]
-
Metabolic Assays (e.g., MTT, MTS): These assays measure mitochondrial dehydrogenase activity. Changes in metabolic activity do not always correlate directly with cell number or viability, as a drug might alter metabolism without killing cells.[5]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These measure cellular ATP levels, which are a good indicator of metabolically active cells. However, ATP levels can fluctuate rapidly in response to cellular stress.[5]
-
Direct Cell Counting or DNA Content: Methods that quantify cell number or total DNA are generally more direct measures of proliferation but may not distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
It is recommended to confirm key results with an orthogonal assay method to ensure the observed effect is not an artifact of the detection chemistry.
Q4: My IC50 values for ATA-86 vary significantly between experiments. What should I check first?
Inconsistent IC50 values are a common problem in cell-based assays.[6] A systematic check of the following is recommended:
-
Compound Stock: Verify the concentration of your ATA-86 stock solution. Ensure it is fully dissolved and has not precipitated during storage. Prepare fresh serial dilutions for each experiment.
-
Cell Seeding Density: Ensure that cells are seeded uniformly and are in the logarithmic growth phase. Over-confluent or sparsely seeded cells can respond differently to treatment.[7]
-
Incubation Time: The duration of drug exposure can dramatically alter the IC50 value. Ensure this is kept consistent.[8]
-
Reagent Consistency: Use the same lot of media, serum, and assay reagents whenever possible to minimize variability.
Troubleshooting Guide: Inconsistent Dose-Response Curves
This guide provides a structured approach to diagnosing and resolving common issues with ATA-86 dose-response experiments.
Problem: Non-Sigmoidal or U-Shaped Dose-Response Curve
A non-sigmoidal or biphasic curve suggests a complex biological or artifactual response.[9][10] Follow these steps to troubleshoot:
-
Visual Inspection:
-
Microscopy: Examine the cells at high concentrations of ATA-86. Do you observe compound precipitation? This is a common cause of decreased effect at high doses.
-
Solubility Test: Prepare the highest concentration of ATA-86 in your assay media and visually inspect for particulates or cloudiness.
-
-
Mechanism Deconvolution:
-
Hypothesize Off-Target Effects: A biphasic response may indicate that ATA-86 inhibits its intended target (e.g., a specific kinase) at low nanomolar concentrations, but at micromolar concentrations, it activates a pro-survival pathway.[3]
-
Test with a More Specific Readout: Instead of a general viability assay, use an assay that measures the specific activity of the intended target (e.g., a phospho-specific antibody for a kinase target). This can help determine if the on-target effect is consistent across the concentration range.
-
-
Data Analysis Review:
Diagram: Troubleshooting Workflow for Inconsistent Curves
Caption: A logical workflow for troubleshooting inconsistent dose-response curves.
Data Presentation
The following tables present hypothetical data illustrating common sources of variability with ATA-86.
Table 1: IC50 Variability of ATA-86 Across Different Cancer Cell Lines
| Cell Line | Tissue of Origin | Target Kinase Expression (Relative Units) | ATA-86 IC50 (nM) |
| MCF-7 | Breast | 1.2 | 50 ± 8 |
| MDA-MB-231 | Breast | 0.8 | 250 ± 35 |
| A549 | Lung | 1.5 | 35 ± 6 |
| HCT116 | Colon | 0.5 | > 1000 |
Table 2: Effect of Serum Concentration on Apparent ATA-86 IC50 in A549 Cells
| Fetal Bovine Serum (%) | ATA-86 IC50 (nM) | Fold Change |
| 10% | 35 ± 6 | 1.0x |
| 5% | 18 ± 4 | 0.5x |
| 1% | 5 ± 2 | 0.14x |
| 0% (Serum-Free) | 2 ± 1 | 0.06x |
Table 3: Hypothetical Biphasic Dose-Response Data for ATA-86 in MDA-MB-231 Cells
| ATA-86 Conc. (nM) | % Inhibition (Relative to Control) |
| 0 | 0% |
| 1 | 15% |
| 10 | 45% |
| 100 | 70% |
| 500 | 75% |
| 1000 | 68% |
| 5000 | 55% |
| 10000 | 40% |
Experimental Protocols
Protocol: Determination of ATA-86 IC50 using a CellTiter-Glo® Viability Assay
This protocol describes a standard method for generating a dose-response curve for ATA-86 using an adherent cell line.[14]
1. Materials:
-
ATA-86 powder and DMSO for stock solution.
-
Adherent cancer cell line of interest (e.g., A549).
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS).
-
Sterile 96-well, flat-bottom, white-walled plates (for luminescence).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Multichannel pipette.
-
Luminometer plate reader.
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells with sterile PBS to minimize evaporation effects.[7]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of ATA-86 in DMSO.
-
Perform a serial dilution of the stock to create a range of treatment concentrations. A common approach is a 10-point, 3-fold dilution series starting from 10 µM.
-
Add the desired volume of each drug concentration to the wells in triplicate. Include a "vehicle control" group treated with the same percentage of DMSO as the highest drug concentration.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability and wells with no cells (or a cytotoxic control) to 0% viability.
-
Plot the percent inhibition versus the log of the ATA-86 concentration.
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism to determine the IC50 value.[15]
-
Mandatory Visualizations
Diagram: Hypothetical Signaling Pathway of ATA-86
Caption: Hypothetical mechanism for the biphasic response of ATA-86.
Diagram: Experimental Workflow for IC50 Determination
Caption: Step-by-step experimental workflow for a cell viability assay.
References
- 1. [PDF] U-shaped dose-response curves: their occurrence and implications for risk assessment. | Semantic Scholar [semanticscholar.org]
- 2. U-shaped dose-response curves: their occurrence and implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of a Biphasic Mathematical Model of Cancer Cell Drug Response for Formulating Potent and Synergistic Targeted Drug Combinations to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. IC50 and Viability Assay Determination by CCK8 Assay [bio-protocol.org]
- 9. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 11. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biphasic Mathematical Model of Cell–Drug Interaction That Separates Target-Specific and Off-Target Inhibition and Suggests Potent Targeted Drug Combinations for Multi-Driver Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IC50 determination and cell viability assay [bio-protocol.org]
- 15. clyte.tech [clyte.tech]
Mitigating "Antitumor agent-86" induced side effects in animal studies
Technical Support Center: Antitumor Agent-86 (ATA-86)
This guide provides troubleshooting advice and frequently asked questions for researchers encountering side effects during preclinical animal studies with this compound (ATA-86).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant weight loss (>15%) and diarrhea in our mouse cohort treated with ATA-86. How can we manage this?
A1: This is a common on-target effect of ATA-86 due to its inhibition of kinases in the gastrointestinal tract.
Troubleshooting Steps:
-
Dose Reduction: Consider a dose reduction of 10-20% while maintaining the same dosing schedule. Efficacy may be retained at a lower, better-tolerated dose.
-
Supportive Care:
-
Provide a highly palatable and calorically dense nutritional supplement.
-
Administer subcutaneous fluids (e.g., 0.9% saline, 1 mL daily) to prevent dehydration.
-
For severe diarrhea, consider co-administration of loperamide (1-2 mg/kg) after consulting with your institution's veterinary staff.
-
-
Dietary Modification: Switch to a softer, more digestible diet for the duration of the study.
Q2: Our latest blood analysis shows a significant elevation in ALT and AST levels, suggesting hepatotoxicity. What is the recommended course of action?
A2: ATA-86 can cause dose-dependent hepatotoxicity. It is crucial to monitor liver enzymes weekly.
Troubleshooting Steps:
-
Confirm with Histopathology: At the study endpoint, or if enzymes exceed 3x the upper limit of normal mid-study, perform a histopathological analysis of liver tissue to assess the extent of hepatocellular damage.
-
Dose Holiday: Implement a "dose holiday" by pausing treatment for 2-3 days to allow for liver enzyme recovery, then resume at a 25% lower dose.
-
Hepatoprotective Co-medication: Consider the co-administration of a hepatoprotective agent like N-acetylcysteine (NAC) at 150 mg/kg. See the protocol below for details.
Q3: We have noted a progressive drop in platelet and neutrophil counts in our treated animals. How can we mitigate this myelosuppression?
A3: Myelosuppression is a known side effect. The severity often dictates the required intervention.
Troubleshooting Steps:
-
Monitor Complete Blood Counts (CBCs): Increase the frequency of CBC monitoring to twice weekly to track the nadir (lowest point) of platelet and neutrophil counts.
-
Dose Adjustment: If Grade 3 or 4 neutropenia or thrombocytopenia is observed (see table below), a dose reduction or temporary cessation of treatment is warranted.
-
Cytokine Support: For severe, life-threatening neutropenia, the use of recombinant granulocyte colony-stimulating factor (G-CSF) can be considered, though this may introduce confounding factors and should be discussed with a veterinary pathologist.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of ATA-86 on Body Weight and Liver Enzymes in Mice (4-week study)
| Treatment Group (n=10) | Dose (mg/kg/day) | Average Body Weight Change (%) | ALT (U/L) - Day 28 | AST (U/L) - Day 28 |
| Vehicle Control | 0 | +5.2% | 35 ± 8 | 58 ± 12 |
| ATA-86 Low Dose | 25 | -4.8% | 75 ± 15 | 110 ± 20 |
| ATA-86 Mid Dose | 50 | -12.5% | 180 ± 35 | 250 ± 45 |
| ATA-86 High Dose | 75 | -18.9% | 450 ± 70 | 620 ± 90 |
Table 2: Hematological Toxicity Profile of ATA-86 (50 mg/kg) at Nadir (Day 14)
| Parameter | Vehicle Control | ATA-86 (50 mg/kg) |
| Neutrophils (x10⁹/L) | 4.5 ± 0.8 | 1.2 ± 0.4 (Grade 3) |
| Platelets (x10⁹/L) | 850 ± 150 | 350 ± 90 (Grade 2) |
| Hemoglobin (g/dL) | 14.2 ± 1.1 | 11.8 ± 0.9 |
Detailed Experimental Protocols
Protocol 1: Co-administration of N-acetylcysteine (NAC) for Hepatotoxicity Mitigation
-
Objective: To assess if NAC can mitigate ATA-86-induced hepatotoxicity.
-
Materials: ATA-86, N-acetylcysteine (Sigma-Aldrich, A7250), sterile saline.
-
Procedure:
-
Prepare ATA-86 at the desired concentration in its vehicle.
-
Prepare NAC fresh daily by dissolving in sterile saline to a concentration of 15 mg/mL.
-
Administer ATA-86 via oral gavage as per the main study protocol.
-
Two hours after ATA-86 administration, administer NAC via intraperitoneal (IP) injection at a volume of 10 mL/kg to achieve a dose of 150 mg/kg.
-
Collect blood samples for liver enzyme analysis at baseline and weekly thereafter.
-
At the end of the study, harvest liver tissue and fix in 10% neutral buffered formalin for histopathological analysis.
-
Visualizations
Caption: Proposed mechanism of ATA-86 hepatotoxicity and NAC-mediated mitigation.
Caption: Decision workflow for managing side effects during ATA-86 animal studies.
"Antitumor agent-86" formulation for enhanced tumor penetration
Technical Support Center: Antitumor Agent-86
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation and application of this compound for enhanced tumor penetration. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful implementation of your research.
Product Overview: this compound is a novel nanoparticle-based formulation designed for deep penetration into solid tumors. It encapsulates a potent STAT3 signaling pathway inhibitor. The nanoparticle shell is engineered to degrade in the acidic tumor microenvironment, ensuring targeted release of the active agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a nanoparticle-based drug delivery system.[1] The nanoparticle itself is designed for enhanced permeability and retention (EPR) within the tumor microenvironment.[2] Once it has extravasated into the tumor tissue, the nanoparticle's pH-sensitive coating degrades in the acidic milieu, releasing a potent small molecule inhibitor of the STAT3 signaling pathway. Inhibition of STAT3 leads to decreased proliferation and induction of apoptosis in tumor cells.[3]
Q2: What is the recommended storage and handling procedure for this compound? A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Before use, allow the vial to equilibrate to room temperature for 15-20 minutes. Reconstitute the powder in sterile, nuclease-free water to a stock concentration of 10 mg/mL. Gently vortex to dissolve and visually inspect to ensure the solution is clear and free of particulates. The reconstituted solution can be stored at 4°C for up to one week. For longer-term storage of the reconstituted agent, create aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: Can this compound be used in combination with other therapies? A3: Yes, preclinical studies suggest that targeting the MAPK or PI3K/Akt/mTOR pathways can enhance the antitumor efficacy of various chemotherapies.[4][5][6] The inhibition of the STAT3 pathway by this compound may synergize with other agents that target parallel survival pathways. We recommend conducting dose-response matrix experiments to determine optimal synergistic concentrations with other therapeutics.
Q4: What is the average size and zeta potential of the reconstituted nanoparticles? A4: The physicochemical properties of nanoparticles are critical for their in vivo behavior.[7] The average hydrodynamic diameter of reconstituted this compound nanoparticles is 50 nm, which is optimal for exploiting the leaky tumor vasculature and penetrating the tumor interstitium.[8][9] The nanoparticles have a near-neutral surface charge to minimize non-specific interactions and uptake by the mononuclear phagocyte system.
Q5: What cell lines have been validated for use with this compound? A5: this compound has been validated in a range of human cancer cell lines with constitutively active STAT3 signaling, including but not limited to, MDA-MB-231 (breast cancer), A549 (lung cancer), and PANC-1 (pancreatic cancer). We recommend verifying the STAT3 activation status of your target cell line via Western blot before initiating experiments.
Troubleshooting Guides
Issue 1: Low Cytotoxicity Observed in In Vitro Assays
| Potential Cause | Recommended Solution |
| Nanoparticle Interference with Assay | Some nanoparticles can interfere with the chemical reactions in colorimetric assays like MTT, leading to inaccurate readings.[10][11] Action: Run a control plate with this compound in cell-free media to check for direct reduction of the MTT reagent. Consider using an alternative cytotoxicity assay, such as a crystal violet or LDH release assay. |
| Incorrect Seeding Density | If cells are too confluent, the growth rate may have already slowed, masking the effect of the agent. If cells are too sparse, the effect may not be apparent. Action: Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the treatment period. |
| Low STAT3 Activation in Cell Line | The agent's efficacy is dependent on the target pathway being active. Action: Confirm the phosphorylation status of STAT3 (p-STAT3) in your untreated cell line using Western blot analysis. |
| Drug Efflux | Cancer cells may express multidrug resistance (MDR) transporters that actively pump the agent out of the cell. Action: Investigate the expression of common MDR proteins (e.g., P-glycoprotein) and consider co-treatment with an MDR inhibitor as a positive control. |
Issue 2: Limited Tumor Growth Inhibition in In Vivo Models
| Potential Cause | Recommended Solution |
| Poor Tumor Penetration | The dense extracellular matrix and high interstitial fluid pressure in some tumors can limit nanoparticle penetration.[2][12][13] Action: Verify tumor accumulation and penetration using a fluorescently labeled version of this compound and perform histological analysis on tumor sections. Consider using a tumor model known for better nanoparticle accumulation. |
| Suboptimal Dosing Regimen | The dose or frequency of administration may not be sufficient to achieve a therapeutic concentration in the tumor. Action: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Evaluate different administration schedules (e.g., every other day vs. twice weekly). |
| Rapid Clearance | Nanoparticles can be cleared by the reticuloendothelial system (RES), particularly in the liver and spleen.[7] Action: Conduct pharmacokinetic studies to determine the circulation half-life of this compound. If clearance is too rapid, a different formulation may be needed. |
| Immune System Interaction | The host immune system can interact with and clear nanoparticles.[14] Action: Use immunodeficient mouse models (e.g., nude or SCID mice) to distinguish between the agent's direct cytotoxic effect and host immune responses. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of reconstituted this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted agent to the respective wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control and determine the IC50 value.
Protocol 2: Western Blot for STAT3 Pathway Inhibition
-
Sample Preparation: Plate cells and treat with this compound at various concentrations (e.g., 0, 50, 100, 200 nM) for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[17]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[19]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of p-STAT3 to total STAT3.
Protocol 3: In Vivo Tumor Penetration Study
-
Tumor Model: Establish subcutaneous tumors in immunocompromised mice by injecting a human cancer cell line (e.g., 1x10⁶ MDA-MB-231 cells).[20]
-
Treatment: When tumors reach a volume of approximately 100 mm³, intravenously inject the mice with a fluorescently labeled version of this compound.
-
Time Points: Euthanize cohorts of mice at different time points post-injection (e.g., 4, 12, 24, and 48 hours).
-
Tissue Harvest: Excise the tumors and major organs (liver, spleen, kidneys, lungs).
-
Imaging:
-
Whole Organ: Image the excised tumors and organs using an in vivo imaging system (IVIS) to quantify fluorescence intensity.
-
Histology: Snap-freeze a portion of the tumor in OCT compound. Cryosection the tumor (10 µm slices) and perform fluorescence microscopy to visualize nanoparticle distribution relative to blood vessels (co-stain with an endothelial marker like CD31).
-
-
Analysis: Quantify the fluorescence signal in different tissues to assess biodistribution. In tumor sections, measure the distance of nanoparticle penetration from the nearest blood vessel.
Visualizations and Data
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in the STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting suboptimal results with this compound.
References
- 1. Targeting oncogenic signaling pathways by exploiting nanotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Nanoparticles Targeting STATs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the mTOR Signaling Pathway Utilizing Nanoparticles: A Critical Overview [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 9. Challenges associated with Penetration of Nanoparticles across Cell and Tissue Barriers: A Review of Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 12. Deep penetration of nanoparticulate drug delivery systems into tumors: challenges and solutions. | Semantic Scholar [semanticscholar.org]
- 13. Nanomedicine Penetration to Tumor: Challenges, and Advanced Strategies to Tackle This Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experiments in mice and human cells shed light on best way to deliver nanoparticle therapy for cancer | EurekAlert! [eurekalert.org]
- 15. origene.com [origene.com]
- 16. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 17. Western blot analysis of cell lines [bio-protocol.org]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. In vivo antitumor assays of nanoparticles in mice [bio-protocol.org]
Validation & Comparative
A Comparative Analysis of Antitumor Agent-86 and Doxorubicin in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel investigational compound, Antitumor agent-86 (also referred to as compound 5a), and the established chemotherapeutic drug, doxorubicin, in the context of breast cancer models. This analysis is based on available preclinical data and aims to offer an objective overview of their respective mechanisms of action, efficacy, and the signaling pathways they modulate.
I. Overview and Mechanism of Action
This compound (Compound 5a) is a pyrimidine-2-thione derivative that has demonstrated antineoplastic activity in breast cancer cells.[1][2][3][4] Its primary mechanism of action involves the inhibition of the RAS/PI3K/Akt/JNK signaling cascade.[1][2][3][4] By targeting these key pathways, this compound induces apoptosis and cell cycle arrest in cancer cells.[1][2][3][4]
Doxorubicin is a well-established anthracycline antibiotic used in the treatment of various cancers, including breast cancer. Its multifaceted mechanism of action includes intercalation into DNA, inhibition of topoisomerase II, and the generation of free radicals, all of which lead to DNA damage and ultimately, apoptosis.[5][6][7][8]
II. In Vitro Efficacy
The following table summarizes the cytotoxic activity of this compound and doxorubicin in the MCF-7 human breast cancer cell line, a widely used model for estrogen receptor-positive breast cancer. It is important to note that the IC50 values are derived from different studies and direct, head-to-head comparative experiments have not been published.
| Agent | Cell Line | IC50 (µM) | Incubation Time | Reference |
| This compound (Compound 5a) | MCF-7 | 2.617 ± 1.6 | Not Specified | [1][2][3][4] |
| Doxorubicin | MCF-7 | 0.68 ± 0.04 (µg/mL) | 48 hours | [9] |
| Doxorubicin | MCF-7 | 3.09 ± 0.03 (µg/mL) | 48 hours | [10] |
| Doxorubicin | MCF-7 | 0.4 | Not Specified | [11] |
| Doxorubicin | MCF-7 | 4 | 48 hours | [12] |
| Doxorubicin | MCF-7 | 0.356 ± 0.025 | 72 hours | [13] |
Note: Doxorubicin IC50 values are presented as reported in the respective studies. Conversion from µg/mL to µM requires the molecular weight of doxorubicin (543.52 g/mol ). For example, 0.68 µg/mL is approximately 1.25 µM. The variability in doxorubicin's IC50 highlights the influence of different experimental conditions.
III. Signaling Pathway Modulation
The distinct mechanisms of this compound and doxorubicin are reflected in the signaling pathways they impact.
This compound Signaling Pathway
This compound exerts its anticancer effects by directly targeting the RAS/PI3K/Akt/JNK signaling pathways. This inhibition leads to the upregulation of p21 and p53, key regulators of cell cycle arrest and apoptosis.[1][2][3][4]
Caption: Signaling pathway of this compound in breast cancer cells.
Doxorubicin Signaling Pathway
Doxorubicin's primary interaction with DNA and topoisomerase II triggers a DNA damage response, which can subsequently activate various signaling pathways, including those involving p53. Furthermore, doxorubicin has been shown to influence the PI3K/Akt and JNK pathways, often as a downstream consequence of cellular stress.[5][6][7][8]
Caption: Mechanism of action of Doxorubicin in breast cancer cells.
IV. Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the typical experimental protocols used to evaluate the antitumor effects of these agents.
Cell Viability Assay (MTT Assay)
This assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow of a typical MTT cell viability assay.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
Caption: General workflow for Western blot analysis.
V. Comparative Summary and Future Directions
| Feature | This compound (Compound 5a) | Doxorubicin |
| Target | RAS/PI3K/Akt/JNK signaling cascade | DNA, Topoisomerase II |
| Mechanism | Signal transduction inhibition, induction of apoptosis and cell cycle arrest | DNA damage, free radical generation, apoptosis |
| Reported IC50 in MCF-7 | ~2.6 µM | ~0.4 - 4 µM (variable) |
| Clinical Status | Preclinical | Clinically approved |
Future research should focus on direct comparative studies of this compound and doxorubicin in a panel of breast cancer cell lines, including triple-negative models. In vivo studies in animal models are also essential to evaluate the efficacy, toxicity, and pharmacokinetic profiles of this compound. Such studies will be critical in determining the potential of this novel agent as a future therapeutic option for breast cancer.
References
- 1. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via pote… [ouci.dntb.gov.ua]
- 4. [PDF] Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells | Semantic Scholar [semanticscholar.org]
- 5. Differential responses to doxorubicin-induced phosphorylation and activation of Akt in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear phospho-Akt increase predicts synergy of PI3K inhibition and doxorubicin in breast and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 8. JNK/SAPK mediates doxorubicin-induced differentiation and apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Synergistic Cytotoxicity of Renieramycin M and Doxorubicin in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antitumor Agent-86 (IDD-1040) and Paclitaxel in Lung Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antitumor agent IDD-1040, a conjugate of paclitaxel and lipoic acid, hereafter referred to as Antitumor Agent-86, and the widely used chemotherapeutic drug, paclitaxel. The comparative analysis is based on preclinical data from studies utilizing a non-small-cell lung cancer (NSCLC) xenograft mouse model.
Executive Summary
This compound (IDD-1040) demonstrates a superior preclinical profile compared to paclitaxel in the context of NSCLC xenografts. Key findings indicate that this compound has a significantly higher maximum tolerated dose (MTD), leading to a wider therapeutic window.[1] Furthermore, at its MTD, this compound exhibits more potent and sustained tumor growth inhibition than paclitaxel at its MTD.[1] This suggests that this compound may offer a more effective and safer alternative to traditional paclitaxel treatment for lung cancer.
Quantitative Data Comparison
The following tables summarize the key quantitative data from a head-to-head study in an A549 NSCLC xenograft model.
Table 1: Comparative Efficacy in A549 NSCLC Xenograft Model
| Parameter | This compound (IDD-1040) | Paclitaxel |
| Dosage | 250 mg/kg (MTD) | 20 mg/kg (MTD) |
| Administration | Weekly IV for four weeks | Weekly IV for four weeks |
| Tumor Growth Inhibition | Profound and sustained inhibition | Significant inhibition, with relapse post-treatment |
| Post-Treatment Effect | Continued tumor growth inhibition for two weeks | Tumor regrowth observed after treatment cessation |
Data sourced from Falah et al., 2019.[1]
Table 2: Comparative Safety and Tolerability
| Parameter | This compound (IDD-1040) | Paclitaxel |
| Maximum Tolerated Dose (MTD) | 250 mg/kg | 20 mg/kg |
| Animal Survival (at MTD) | Higher survival rates observed | Lower survival rates compared to this compound |
| Body Weight | No marked decrease observed | No marked decrease observed |
| Neutropenia | Minimal levels induced | Higher incidence of neutropenia |
Data sourced from Falah et al., 2019.[1]
Experimental Protocols
A549 Non-Small-Cell Lung Cancer Xenograft Model
A study comparing this compound (IDD-1040) and paclitaxel utilized an in vivo xenograft model with the human NSCLC A549 cell line.[1]
-
Cell Culture: A549 cells were cultured under standard conditions.
-
Animal Model: Male or female BALB/c mice were used for the study.
-
Tumor Implantation: A549 cells were implanted subcutaneously into the mice to establish tumors.
-
Treatment Groups:
-
Vehicle control
-
Paclitaxel (20 mg/kg)
-
This compound (125 mg/kg)
-
This compound (250 mg/kg)
-
-
Drug Administration: The respective agents were administered via intravenous (IV) bolus injection weekly for four weeks on days 23, 30, 37, and 44 post-tumor implantation.[1]
-
Efficacy Evaluation: Tumor volume was monitored regularly to assess the antitumor activity of each agent.
-
Safety Evaluation: The maximum tolerated dose (MTD) was determined in a separate single-dose toxicity study.[1] Animal survival and body weight were monitored throughout the efficacy study.
Mechanism of Action and Signaling Pathways
Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This interference with microtubule dynamics disrupts mitosis, leading to cell cycle arrest and apoptosis. This compound, as a conjugate of paclitaxel, is expected to share this fundamental mechanism. The conjugation with lipoic acid is designed to improve the drug's therapeutic index.
Caption: Paclitaxel's Mechanism of Action.
Experimental and Logical Workflows
The preclinical evaluation of this compound followed a structured workflow to establish its efficacy and safety in comparison to paclitaxel.
Caption: Xenograft Study Experimental Workflow.
This comparative guide highlights the potential of this compound (IDD-1040) as a promising candidate for further development in the treatment of non-small-cell lung cancer, demonstrating significant advantages in both efficacy and safety over standard paclitaxel in a preclinical setting.
References
Comparative Efficacy of Antitumor Agent-86 and Current Standards of Care: A Guide for Researchers
This guide provides a detailed comparison of the investigational pyrimidine-2-thione derivative, Antitumor agent-86, with the current standard-of-care chemotherapeutic agents for breast, colon, and pancreatic cancers. The comparative analysis is based on preclinical in-vitro data, with a focus on quantitative efficacy and mechanisms of action.
Overview of this compound
This compound, also identified as compound 5a, is a novel synthetic compound that has demonstrated significant antineoplastic properties in preclinical studies. Its primary mechanism of action involves the targeted inhibition of the RAS/PI3K/Akt/JNK signaling cascade.[1][2] This targeted approach leads to the induction of apoptosis and cell cycle arrest in cancer cells, highlighting its potential as a promising therapeutic candidate.[1][2]
Comparative In-Vitro Efficacy
The efficacy of this compound has been evaluated against several human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and the respective standard-of-care drugs in breast, colon, and pancreatic cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Standard of Care |
| This compound | MCF-7 | 2.62 | Doxorubicin |
| This compound | MDA-MB-231 | 6.78 | Doxorubicin |
| Doxorubicin | MCF-7 | ~0.69 - 9.91 | - |
| Doxorubicin | MDA-MB-231 | ~0.69 - 3.16 | - |
Table 2: Colon Cancer Cell Line
| Compound | Cell Line | IC50 (µM) | Standard of Care |
| This compound | Caco-2 | 14.8 | 5-Fluorouracil |
| 5-Fluorouracil | Caco-2 | ~20.22 - 101 µg/ml* | - |
Table 3: Pancreatic Cancer Cell Line
| Compound | Cell Line | IC50 (µM) | Standard of Care |
| This compound | PANC-1 | 23.58 | Gemcitabine |
| Gemcitabine | PANC-1 | ~0.047 - 146.59 | - |
*Note: IC50 values for 5-Fluorouracil in Caco-2 cells were reported in µg/ml and have been presented as such due to variability in conversion without molar mass.
Mechanism of Action: Signaling Pathway
This compound exerts its anticancer effects by modulating the RAS/PI3K/Akt/JNK signaling pathway. The diagram below illustrates the proposed mechanism.
Caption: RAS/PI3K/Akt/JNK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the in-vitro evaluation of this compound, as described by Salem MM, et al. (2022).[1][2]
Cell Culture and Viability Assay
-
Cell Lines: Human breast cancer (MCF-7, MDA-MB-231), colon cancer (Caco-2), and pancreatic cancer (PANC-1) cell lines were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 humidified atmosphere.
-
Viability Assay (MTT): Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader to determine cell viability and calculate the IC50 values.
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: MCF-7 cells were treated with the IC50 concentration of this compound for 48 hours. For apoptosis analysis, cells were stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells were fixed, stained with PI, and analyzed to determine the distribution of cells in different phases of the cell cycle.
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from treated and untreated MCF-7 cells, and cDNA was synthesized. qRT-PCR was performed to quantify the mRNA expression levels of PI3K and Akt.
-
Western Blotting: Protein lysates from treated and untreated MCF-7 cells were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membranes were probed with primary antibodies against phosphorylated RAS (p-RAS) and phosphorylated JNK (p-JNK), followed by incubation with secondary antibodies. Protein bands were visualized using a chemiluminescence detection system.
The workflow for these experimental procedures is illustrated below.
Caption: Experimental workflow for the in-vitro evaluation of this compound.
Conclusion
This compound demonstrates potent cytotoxic activity against a range of cancer cell lines, with a mechanism of action that targets the well-established oncogenic RAS/PI3K/Akt/JNK signaling pathway. The provided in-vitro data suggests that its efficacy is comparable to, and in some instances potentially greater than, current standard-of-care chemotherapeutic agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising antitumor agent.
References
Validating Biomarkers for Patient Stratification in Response to Antitumor Agent-86: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating predictive biomarkers for "Antitumor agent-86," a novel compound that targets the RAS/PI3K/Akt/JNK signaling cascade. As the personalization of cancer therapy becomes increasingly critical, the robust validation of biomarkers is paramount for identifying patient populations most likely to benefit from targeted agents. This document outlines a proposed validation strategy, compares key analytical techniques, and provides detailed experimental protocols to aid researchers in designing and implementing rigorous biomarker studies.
Proposed Predictive Biomarkers for this compound
"this compound" has been shown to inhibit MCF-7 breast cancer cells by inducing apoptosis and cell cycle arrest through the RAS/PI3K/Akt/JNK signaling pathway.[1] Based on this mechanism of action, several potential predictive biomarkers can be hypothesized to identify patients who may respond favorably to treatment. Alterations in this pathway are common in various cancers and have been explored as biomarkers for other targeted therapies.[2][3][4][5]
-
RAS Gene Mutations: Activating mutations in KRAS and NRAS genes are well-established drivers of cancer and could predict sensitivity or resistance to an agent targeting this pathway.[1][6][7][8][9]
-
PIK3CA Gene Mutations and Amplifications: As a key component of the PI3K/Akt pathway, activating mutations or gene amplification of PIK3CA may indicate tumor dependency on this pathway, suggesting susceptibility to "this compound".[2][10][11]
-
PTEN Protein Expression Loss: The loss of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway, leads to its hyperactivation.[2] Therefore, loss of PTEN expression could be a predictive biomarker for response.
-
JNK Activation Status: Given that "this compound" impacts the JNK signaling cascade, the baseline activation status of JNK could serve as a prognostic or predictive marker.[12][13][14][15][16]
Hypothetical Biomarker Validation Study Design
A prospective-retrospective study design is proposed for the initial validation of these biomarkers. This involves collecting tumor samples from patients enrolled in a clinical trial of "this compound" and then retrospectively analyzing the biomarker status to correlate with clinical outcomes.
Comparison of Biomarker Detection Methodologies
The selection of an appropriate analytical method is crucial for the successful validation of a biomarker. The following table compares the key performance characteristics of Immunohistochemistry (IHC), Fluorescence In Situ Hybridization (FISH), and Next-Generation Sequencing (NGS) for the proposed biomarkers.
| Feature | Immunohistochemistry (IHC) | Fluorescence In Situ Hybridization (FISH) | Next-Generation Sequencing (NGS) |
| Analyte | Protein | DNA (Gene Copy Number) | DNA/RNA (Sequence Variants) |
| Proposed Biomarker | PTEN Expression Loss | PIK3CA Amplification | RAS and PIK3CA Mutations |
| Typical Sensitivity | 80-95% for protein loss[14] | >95% for gene amplification[17][18] | >95% for mutations with >5% allele frequency[9][12] |
| Typical Specificity | 90-98% for protein loss[14] | >98% for gene amplification[17][18] | >99% for mutations[12] |
| Turnaround Time | 1-3 days | 2-4 days | 7-14 days |
| Cost | Low | Moderate | High |
| Advantages | Widely available, provides morphological context, relatively inexpensive.[19] | High sensitivity and specificity for copy number alterations, considered a gold standard for gene amplification.[17] | Can detect multiple mutations in multiple genes simultaneously, highly sensitive for low-frequency mutations.[9][12] |
| Limitations | Semi-quantitative, susceptible to pre-analytical and analytical variability, interpretation can be subjective.[11] | Requires specialized equipment and expertise, does not provide information on mutations. | Higher cost, longer turnaround time, requires bioinformatics expertise for data analysis.[7] |
Detailed Experimental Protocols
Immunohistochemistry (IHC) for PTEN Protein Expression
This protocol is adapted from a validated method for PTEN IHC in formalin-fixed, paraffin-embedded (FFPE) tissue.[1][6]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a high-pH antigen retrieval solution (e.g., Dako Target Retrieval Solution, pH 9).
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Cool slides in the buffer for 20 minutes at room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., Tris-buffered saline with Tween 20).
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against PTEN (e.g., clone 6H2.1) at an optimized dilution for 60 minutes at room temperature.
-
-
Detection System:
-
Apply a polymer-based detection system (e.g., HRP-conjugated secondary antibody) for 30 minutes.
-
Rinse with wash buffer.
-
-
Chromogen Application:
-
Incubate with a chromogen solution (e.g., DAB) until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Fluorescence In Situ Hybridization (FISH) for PIK3CA Gene Amplification
This protocol is a general guideline for FISH on FFPE tissue sections.[16][20][21][22]
-
Deparaffinization and Pretreatment:
-
Deparaffinize and rehydrate slides as described for IHC.
-
Incubate slides in a pretreatment solution (e.g., 0.2N HCl) for 20 minutes.
-
Rinse in distilled water.
-
Immerse in a heated (80°C) pretreatment solution for 30 minutes.
-
Digest with protease at 37°C for 10-20 minutes.
-
-
Probe Application and Denaturation:
-
Apply a dual-color FISH probe for the PIK3CA gene and a chromosome 3 centromere reference probe.
-
Cover with a coverslip and seal.
-
Co-denature the probe and target DNA on a hot plate at 75°C for 5 minutes.
-
-
Hybridization:
-
Incubate slides in a humidified chamber at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Wash slides in a stringent wash buffer (e.g., 2x SSC with 0.3% NP-40) at 72°C for 2 minutes.
-
Wash in 2x SSC at room temperature for 2 minutes.
-
-
Counterstaining and Mounting:
-
Apply a counterstain with DAPI.
-
Mount with an anti-fade mounting medium.
-
Next-Generation Sequencing (NGS) for RAS and PIK3CA Mutations
This protocol provides a general workflow for targeted NGS of FFPE tumor DNA.[5][12][23][24][25]
-
DNA Extraction:
-
Extract genomic DNA from FFPE tumor sections using a commercially available kit optimized for FFPE tissue.
-
Quantify and assess the quality of the extracted DNA.
-
-
Library Preparation:
-
Fragment the DNA to the desired size.
-
Ligate adapters to the DNA fragments.
-
Perform target enrichment using a custom or commercially available panel of probes targeting exons of RAS and PIK3CA.
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform (e.g., Illumina or Ion Torrent).
-
-
Data Analysis:
-
Align sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Annotate the identified variants to determine their potential clinical significance.
-
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
The successful clinical development of "this compound" will likely depend on the identification and validation of predictive biomarkers to guide patient selection. This guide provides a framework for the validation of biomarkers within the RAS/PI3K/Akt/JNK pathway. By comparing the performance of IHC, FISH, and NGS, and by providing detailed experimental protocols, we aim to equip researchers with the necessary tools to conduct robust biomarker validation studies. A thorough and well-designed validation process is essential to ensure that this promising new agent can be used to its full potential in the era of personalized medicine.
References
- 1. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Standards for Immunohistochemical Imaging: A Protein Reference Device for Biomarker Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - Gao - Annals of Translational Medicine [atm.amegroups.org]
- 5. Analytical Performance of Next-Generation Sequencing and RT-PCR on Formalin-Fixed Paraffin-Embedded Tumor Tissues for PIK3CA Testing in HR+/HER2− Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for PTEN expression by immunohistochemistry in formalin-fixed paraffin-embedded human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to read a next-generation sequencing report—what oncologists need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Test Details - PTEN Expression by Immunohistochemistry [knightdxlabs.ohsu.edu]
- 9. Benefits of NGS in Oncology [illumina.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ovid.com [ovid.com]
- 12. Performance characteristics of next-generation sequencing in clinical mutation detection of colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence In Situ Hybridization (FISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Determining sensitivity and specificity of HER2 testing in breast cancer using a tissue micro-array approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of HER-2/neu status in breast cancer specimens using immunohistochemistry (IHC) & fluorescence in-situ hybridization (FISH) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemistry staining | Abcam [abcam.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 22. zytovision.com [zytovision.com]
- 23. researchgate.net [researchgate.net]
- 24. aruplab.com [aruplab.com]
- 25. Next-generation sequencing-based detection of EGFR, KRAS, BRAF, NRAS, PIK3CA, Her-2 and TP53 mutations in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Antitumor Agent-86 in Multi-Drug Resistant Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential efficacy of "Antitumor agent-86" in multi-drug resistant (MDR) tumors against established and experimental therapies. While direct experimental data on this compound in MDR models is not yet available, this guide extrapolates its potential based on its known mechanism of action as a potent inhibitor of the RAS/PI3K/Akt/JNK signaling pathway—a critical axis implicated in the development of multi-drug resistance.
Executive Summary
This compound, a pyrimidine-2-thione derivative also known as compound 5a, has demonstrated significant cytotoxic effects in various cancer cell lines by targeting the RAS/PI3K/Akt/JNK signaling cascade.[1] The hyperactivation of the PI3K/Akt pathway is a well-established mechanism of resistance to numerous chemotherapeutic agents, including doxorubicin and paclitaxel. Therefore, inhibitors of this pathway, such as this compound, hold considerable promise for overcoming MDR in cancer treatment.
This guide compares the known preclinical data of this compound with several agents that are either used to combat MDR or are in clinical development, including:
-
PI3K/Akt Inhibitors: Buparlisib (BKM120), Alpelisib, and MK-2206, which share a similar mechanistic space with this compound.
-
MDR Modulator: Verapamil, a calcium channel blocker known to reverse P-glycoprotein-mediated drug efflux.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and its comparators. It is crucial to note that the data for this compound is currently limited to non-MDR cancer cell lines. The potential efficacy in MDR lines is inferred from its mechanism of action.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Non-MDR Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.62 |
| MDA-MB-231 | Breast Cancer | 6.78 |
| Caco-2 | Colorectal Cancer | 14.8 |
| PANC-1 | Pancreatic Cancer | 23.58 |
Table 2: Comparative In Vitro Efficacy of PI3K/Akt Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Agent | Target | Cell Line | Resistance Profile | IC50 (µM) | Reference |
| Alpelisib | PI3Kα | MCF-7 | Sensitive | 0.225 | [2][3] |
| T47D | Sensitive | 3.055 | [2][3] | ||
| SKBR-3-PR | Pyrotinib-Resistant | 1.57 | [4] | ||
| MK-2206 | Pan-Akt | H460 | Sensitive | ~3-10 | [5][6] |
| H460/MX20 | Mitoxantrone-Resistant (ABCG2+) | ~3-10 | [5][6] | ||
| S1 | Sensitive | ~3-10 | [5][6] | ||
| S1-M1-80 | Mitoxantrone-Resistant (ABCG2+) | ~3-10 | [5][6] | ||
| Buparlisib (BKM120) | Pan-PI3K | Glioma Cell Lines | - | 1-2 | [7] |
| SNU-601 (Gastric) | - | 0.816 | [7] | ||
| PCNSL Patient-Derived | - | <0.5 | [8] |
Table 3: Efficacy of Verapamil in Potentiating Doxorubicin in Breast Cancer Cells [9]
| Treatment | Cell Line | IC50 of Doxorubicin (µg/mL) | Fold-Sensitization |
| Doxorubicin alone | MCF-7 | 36 | - |
| Doxorubicin + Verapamil | MCF-7 | 13 | 2.77 |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by inhibiting the RAS/PI3K/Akt/JNK signaling pathway, which is a central regulator of cell proliferation, survival, and apoptosis.[1] In MDR tumors, the PI3K/Akt pathway is often constitutively active, leading to the upregulation of anti-apoptotic proteins and drug efflux pumps, thereby diminishing the efficacy of conventional chemotherapies.
Caption: this compound targets multiple key nodes in the RAS/PI3K/Akt/JNK signaling cascade.
By inhibiting RAS, PI3K, and JNK, this compound can potentially restore the apoptotic sensitivity of MDR cancer cells and inhibit the signaling pathways that drive resistance.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50) using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the antitumor agent (e.g., this compound) for a specified duration (typically 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment: Cells are treated with the antitumor agent at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins within the PI3K/Akt signaling pathway.
Caption: Experimental workflow for Western blot analysis of key signaling proteins.
Detailed Steps:
-
Protein Extraction: Cells are treated with the antitumor agent, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, β-actin). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion and Future Directions
While direct evidence of this compound's efficacy in MDR tumors is pending, its potent inhibitory activity against the RAS/PI3K/Akt/JNK pathway provides a strong rationale for its investigation in this context. The comparative data presented in this guide suggest that inhibitors of this pathway can effectively circumvent or reverse resistance to conventional chemotherapies.
Future research should focus on:
-
In vitro studies: Evaluating the IC50 of this compound in a panel of well-characterized MDR cancer cell lines (e.g., MCF-7/ADR, NCI/ADR-RES).
-
Combination studies: Investigating the synergistic effects of this compound with standard chemotherapeutic agents in MDR models.
-
In vivo studies: Assessing the antitumor efficacy and toxicity of this compound in animal models bearing MDR xenografts.
Such studies are imperative to validate the therapeutic potential of this compound as a novel strategy to combat multi-drug resistance in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
- 6. The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling Antitumor Agent-86: A Comparative Analysis of its Efficacy in Diverse Cancer Types
For Immediate Release
This publication provides a comprehensive cross-validation of the in-vitro activity of "Antitumor agent-86" against various cancer cell lines, offering a direct comparison with established chemotherapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this novel compound.
Comparative Efficacy of this compound
"this compound" has demonstrated significant dose-dependent inhibitory effects on the proliferation of human breast, colorectal, and pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below in comparison to standard-of-care chemotherapeutic agents.
| Cell Line | Cancer Type | This compound IC50 (µM) | Standard-of-Care Agent | Standard-of-Care IC50 |
| MCF-7 | Breast Cancer | 2.62 | Doxorubicin | 1.1 - 9.908 µM |
| MDA-MB-231 | Breast Cancer | 6.78 | Doxorubicin | 0.69 - 1.38 µM |
| Caco-2 | Colorectal Cancer | 14.8 | 5-Fluorouracil | 71 - 101 µg/mL |
| PANC-1 | Pancreatic Cancer | 23.58 | Gemcitabine | 38.01 - 146.59 µM |
Mechanism of Action: Targeting the RAS/PI3K/Akt/JNK Signaling Cascade
"this compound" exerts its antineoplastic activity by targeting the RAS/PI3K/Akt/JNK signaling cascade. This pathway is a critical regulator of cell proliferation, survival, and apoptosis. The agent has been shown to decrease the levels of phosphorylated RAS (p-RAS) proteins and the mRNA transcript levels of PI3K and Akt. Furthermore, it reduces the expression of phosphorylated JNK (p-JNK) protein. This multi-pronged inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of "this compound" or the respective standard-of-care drug and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the IC50 concentration of the antitumor agents for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Overview
The general workflow for the in-vitro evaluation of an antitumor agent is depicted below.
The Synergistic Potential of Antitumor Agent-86 and Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted therapies and immunotherapy is a promising frontier in oncology. This guide provides a comparative analysis of "Antitumor agent-86," a novel pyrimidine-2-thione derivative targeting the RAS/PI3K/Akt/JNK signaling cascade, and its potential synergistic effects when combined with immunotherapy. While direct clinical data on "this compound" in combination with immunotherapy is not yet available, this guide draws upon extensive preclinical data from analogous agents targeting the PI3K/Akt pathway to project its therapeutic potential and provide a framework for future research.
Mechanism of Action: A Dual Approach to Cancer Therapy
"this compound" exerts its cytotoxic effects by inducing apoptosis and cell cycle arrest in cancer cells through the inhibition of the RAS/PI3K/Akt/JNK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers. By targeting this pathway, "this compound" directly impedes tumor cell growth.
Immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1 antibodies), work by unleashing the body's own immune system to attack cancer cells. However, the tumor microenvironment (TME) is often highly immunosuppressive, limiting the efficacy of these treatments. Inhibitors of the PI3K/Akt pathway have been shown to modulate the TME, making it more favorable for an anti-tumor immune response. This includes reducing the population of immunosuppressive regulatory T cells (Tregs) and enhancing the infiltration and function of cytotoxic CD8+ T cells. The combination of a PI3K pathway inhibitor like "this compound" with an immune checkpoint inhibitor, therefore, represents a compelling dual-pronged strategy: directly targeting the tumor while simultaneously dismantling its immune-protective shield.
Comparative Performance with Alternative Agents
To contextualize the potential of "this compound," we compare its projected efficacy with other PI3K inhibitors that have been evaluated in preclinical combination studies with anti-PD-1 immunotherapy.
| Agent | Class | Combination | Tumor Model | Key Findings |
| This compound (Projected) | Pyrimidine-2-thione derivative (RAS/PI3K/Akt/JNK inhibitor) | + Anti-PD-1 | Breast, Pancreatic, Colon Cancer | Projected to significantly inhibit tumor growth, increase CD8+ T cell infiltration, and decrease Treg populations, leading to improved survival. |
| BKM120 | Pan-PI3K inhibitor | + Anti-PD-1 | Mammary Carcinoma (PyMT) | Combination resulted in consistent inhibition of tumor growth compared to either agent alone.[1][2] |
| ZSTK474 | Pan-PI3K inhibitor | + Anti-PD-1 | Melanoma (B16F0), Sarcoma (CMS5a) | Optimized dosing selectively decreased intratumoral Tregs and increased tumor antigen-specific CD8+ T cells, leading to durable antitumor immunity.[3] |
| Copanlisib | Pan-PI3K inhibitor (predominantly α/δ) | + Anti-PD-1 | Bladder Cancer | Improved overall survival in syngeneic mouse models, with or without PI3K pathway alterations in the tumor.[4] |
| SNA | PI3Kδ/γ inhibitor | + Anti-PD-1 | Osteosarcoma (K7M2) | Combination significantly increased survival time and slowed tumor growth by increasing CD8+ T cell infiltration and function.[5] |
| KTC1101 | Pan-PI3K inhibitor | + Anti-PD-1 | Multiple syngeneic models | Synergistically boosted antitumor immunity and extended survival.[6] |
Quantitative Experimental Data
The following tables summarize key quantitative data from preclinical studies of PI3K inhibitors in combination with anti-PD-1 therapy.
Table 1: Tumor Growth Inhibition
| Agent Combination | Tumor Model | Dosage | Tumor Volume Reduction vs. Control | Tumor Weight Reduction vs. Control | Reference |
| BKM120 + Anti-PD-1 | PyMT Mammary Carcinoma | BKM120: 30mg/kg, daily; Anti-PD-1: 100µg, twice weekly | Significant inhibition of tumor growth compared to either agent alone | Not Reported | [1][2][7] |
| Copanlisib + Anti-PD-1 | PTEN-deleted Bladder Cancer | Not Specified | Improved overall survival from 27 days (control) to 65 days | Not Reported | [4] |
| SNA + Anti-PD-1 | K7M2 Osteosarcoma | Not Specified | Slowed tumor growth | 60% decrease | [5] |
Table 2: Immune Cell Infiltration in the Tumor Microenvironment
| Agent Combination | Tumor Model | Change in CD8+ T cells | Change in Regulatory T cells (Tregs) | Reference |
| BKM120 + Anti-PD-1 | PyMT Mammary Carcinoma | Increased infiltration | Not Reported | [1] |
| ZSTK474 + Anti-PD-1 | CMS5a Sarcoma | Increased tumor antigen-specific CD8+ T cells | Decreased intratumoral Tregs | [3] |
| Copanlisib + Anti-PD-1 | Bladder Cancer | 7.52% ± 4.78% (vs. 2.1% ± 1.37% in control) | Decreased infiltration | [8] |
| SNA + Anti-PD-1 | K7M2 Osteosarcoma | 3.14-fold increase | Not Reported | [5] |
Table 3: Survival Analysis
| Agent Combination | Tumor Model | Median Survival | p-value | Reference |
| Copanlisib + Anti-PD-1 | PTEN-deleted Bladder Cancer | 65 days (vs. 27 days in control) | <0.05 | [4] |
| SNA + Anti-PD-1 | K7M2 Osteosarcoma | 50 days (vs. 37 days in control) | p = 0.001 | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound.
References
- 1. PI3K Inhibition Reduces Mammary Tumor Growth and Facilitates Anti-tumor Immunity and Anti-PD1 Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cancer immunotherapy with PI3K and PD-1 dual-blockade via optimal modulation of T cell activation signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Specific inhibition of PI3Kδ/γ enhances the efficacy of anti-PD1 against osteosarcoma cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel pan-PI3K inhibitor KTC1101 synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synergistic antitumor activity of pan-PI3K inhibition and immune checkpoint blockade in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of "Antitumor Agent-86" Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antitumor activity of "Antitumor agent-86" with other investigational agents targeting the RAS/PI3K/Akt/JNK signaling pathway. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Introduction to this compound
"this compound," also identified as compound 5a, is a pyrimidine-2-thione derivative with demonstrated antineoplastic properties. Its mechanism of action involves the inhibition of the RAS/PI3K/Akt/JNK signaling cascade, a critical pathway frequently dysregulated in cancer, leading to apoptosis and cell cycle arrest in cancer cells.[1]
In Vitro Antitumor Activity
"this compound" has shown potent cytotoxic effects across a panel of human cancer cell lines. A summary of its half-maximal inhibitory concentration (IC50) values is presented below, alongside comparable data for other investigational agents targeting the RAS/PI3K/JNK pathway.
| Compound/Agent | Target(s) | Cell Line | Cancer Type | IC50 (µM) |
| This compound | RAS/PI3K/Akt/JNK | MCF-7 | Breast Cancer | 2.617[1] |
| MDA-MB-231 | Breast Cancer | 6.778 | ||
| Caco-2 | Colorectal Cancer | 14.8 | ||
| PANC-1 | Pancreatic Cancer | 23.58 | ||
| Pictilisib (GDC-0941) | Pan-PI3K | MCF-7 | Breast Cancer | ~0.003 |
| Taselisib (GDC-0032) | PI3Kα, δ, γ | USPC-ARK-1 (PIK3CA mutant) | Uterine Serous Carcinoma | 0.014[2] |
| AS602801 | JNK | PANC-1 | Pancreatic Cancer | ~5-10 |
| A2780 | Ovarian Cancer | ~4 | ||
| A549 | Lung Cancer | ~5-10 |
In Vivo Antitumor Activity
As of the latest available information, no in vivo studies evaluating the antitumor efficacy of "this compound" in animal models have been publicly disclosed. This represents a significant data gap in the preclinical assessment of this compound. In contrast, several of the comparator agents have demonstrated in vivo antitumor activity in xenograft models.
| Compound/Agent | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| Pictilisib (GDC-0941) | IGROV1 ovarian cancer xenograft | 150 mg/kg, oral | 80% TGI[3] |
| U87MG glioblastoma xenograft | 150 mg/kg, oral | 98% TGI[3] | |
| Copanlisib | Syngeneic murine cancer models | Intermittent | Strong anti-tumor efficacy[4] |
| Taselisib | USPC-ARK-1 xenograft | Not specified | Significantly slower tumor growth and improved overall survival[2] |
| Daraxonrasib | KRAS G12R PDAC xenografts | 25 mg/kg, po, qd | Objective responses in 10/14 models[5][6] |
| AS602801 | PANC-1 and A2780 xenografts | 40 mg/kg, i.p., qd for 10 days | Reduction in cancer stem cell numbers in established tumors[7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: "this compound" inhibits the RAS/PI3K/Akt/JNK signaling pathway.
Caption: Workflow for preclinical evaluation of antitumor agents.
Experimental Protocols
Cell Proliferation (MTT) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-RAS, p-Akt, p-JNK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
"this compound" demonstrates promising in vitro activity against a range of cancer cell lines by targeting the RAS/PI3K/Akt/JNK signaling pathway. However, the absence of publicly available in vivo data is a critical limitation in its current preclinical evaluation. Further studies are required to establish its efficacy and safety in animal models to warrant its progression as a potential therapeutic agent. The comparator agents, with available in vivo data, provide a benchmark for the level of antitumor activity expected for compounds at a more advanced preclinical stage.
References
- 1. researchgate.net [researchgate.net]
- 2. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-PI3K inhibition with copanlisib overcomes Treg- and M2-TAM-mediated immune suppression and promotes anti-tumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RAS(ON) Therapies on the Horizon to Address KRAS Resistance: Highlight on a Phase III Clinical Candidate Daraxonrasib (RMC-6236) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Antitumor Agent-86: A Comparative Analysis Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of the novel investigational compound, Antitumor agent-86, against a panel of established anticancer agents: doxorubicin, paclitaxel, and cisplatin. The data presented herein is intended to offer an objective comparison to aid in the evaluation of this compound's potential in preclinical and translational research.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of this compound and a panel of known anticancer drugs was evaluated against four human cancer cell lines: MCF-7 (breast adenocarcinoma), MDA-MB-231 (triple-negative breast adenocarcinoma), Caco-2 (colorectal adenocarcinoma), and PANC-1 (pancreatic epithelioid carcinoma). The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, were determined after a 48-hour incubation period.
| Anticancer Agent | MCF-7 (µM) | MDA-MB-231 (µM) | Caco-2 (µM) | PANC-1 (µM) |
| This compound | 2.62[1] | 6.78[1] | 14.80[1] | 23.58[1] |
| Doxorubicin | ~2.50 | ~0.3 | ~1.5 | ~0.2 |
| Paclitaxel | ~0.0075 | ~0.3 | Not Available | Not Available |
| Cisplatin | Not Available | Not Available | ~107 | ~14.6 |
Mechanism of Action: Targeting the RAS/PI3K/Akt/JNK Signaling Cascade
This compound exerts its antineoplastic activity by targeting the RAS/PI3K/Akt/JNK signaling cascades.[1] This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, this compound induces cell cycle arrest and apoptosis in cancer cells.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability (MTT) Assay
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, doxorubicin, paclitaxel, cisplatin) or vehicle control.
-
Incubation: Plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the IC50 concentration of each drug for 48 hours.
-
Cell Harvesting: Adherent cells are detached with trypsin, and both adherent and floating cells are collected.
-
Washing: Cells are washed twice with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the IC50 concentration of each drug for 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide and RNase A for 30 minutes at room temperature.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Conclusion
This compound demonstrates potent cytotoxic activity against a panel of human cancer cell lines, with IC50 values in the low micromolar range. Its mechanism of action, involving the inhibition of the critical RAS/PI3K/Akt/JNK signaling pathway, provides a strong rationale for its anticancer effects. The experimental data presented in this guide suggests that this compound is a promising candidate for further preclinical and clinical investigation. The provided protocols offer a standardized framework for researchers to independently validate and expand upon these findings.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Antitumor Agent-86
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Disposal of Antitumor Agent-86, an Investigational Cytotoxic Agent.
The proper handling and disposal of investigational drugs like this compound are paramount to ensuring the safety of laboratory personnel and protecting the environment. As an antineoplastic agent, this compound is classified as a cytotoxic drug, meaning it is toxic to cells.[1][2] Adherence to strict disposal protocols is not only a matter of safety but also a requirement for regulatory compliance.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated contaminated materials.
Core Principles of Cytotoxic Waste Management
All personnel handling this compound must be trained in the risks associated with cytotoxic drugs and the necessary precautions for handling and disposal.[3][4] The fundamental principle is to prevent exposure and environmental contamination. This is achieved through proper segregation, packaging, labeling, and ultimate disposal of the waste, which typically involves high-temperature incineration.[1][5]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to don the appropriate Personal Protective Equipment (PPE). This creates a critical barrier against accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-grade, powder-free nitrile gloves (double-gloving recommended) | Provides maximum protection against chemical permeation. The outer glove can be removed immediately in case of contamination. |
| Gown | Disposable, impermeable, solid-front gown with long sleeves and tight-fitting cuffs | Prevents contact with skin and personal clothing. |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes or aerosols. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when there is a risk of aerosol generation. |
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is crucial. This compound waste is categorized as either "trace" or "bulk" chemotherapy waste, each requiring a specific type of disposal container.
| Waste Category | Description | Disposal Container |
| Trace Waste | Items contaminated with less than 3% of the original drug volume (e.g., "RCRA empty" vials, syringes, IV bags, tubing, gloves, gowns, and other contaminated disposables).[6] | Yellow rigid, leak-proof, and puncture-resistant container labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste for Incineration."[1][6] |
| Bulk Waste | Items containing more than 3% of the original drug volume (e.g., partially used vials or syringes of this compound, and materials used to clean up spills).[6] | Black rigid, leak-proof, and puncture-resistant container labeled "Hazardous Waste," "RCRA Pharmaceutical Waste," or "Bulk Chemotherapy Waste."[6][7] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the procedural steps for the safe disposal of this compound and contaminated materials.
Materials:
-
Appropriate PPE (as specified in the table above)
-
Yellow trace chemotherapy waste container
-
Black bulk chemotherapy waste container
-
Sharps container for cytotoxic waste (purple-lidded or clearly labeled)[1]
-
Absorbent pads
-
Detergent solution
-
Sealable plastic bags
Procedure:
-
Preparation:
-
Ensure the work area is clean and free of clutter.
-
Have all necessary disposal containers readily accessible.
-
Don the full required PPE.
-
-
Disposal of Contaminated Sharps:
-
Disposal of Trace Contaminated Items:
-
Place all disposable items with trace amounts of this compound (e.g., empty vials, gloves, gowns, absorbent pads) into the yellow trace chemotherapy waste container.[6]
-
-
Disposal of Bulk Contaminated Waste:
-
Decontamination of Reusable Equipment:
-
There is no single accepted method for the chemical deactivation of all cytotoxic agents.[7]
-
Clean reusable equipment with a detergent solution, followed by a thorough rinse with water. All cleaning materials (wipes, pads) must be disposed of as trace chemotherapy waste.
-
-
Final Steps:
-
Once the disposal process is complete, remove PPE in the following order: outer gloves, gown, inner gloves. Dispose of all PPE in the yellow trace chemotherapy waste container.
-
Wash hands thoroughly with soap and water.
-
Ensure all waste containers are securely sealed.
-
Arrange for the collection of the waste containers by a certified hazardous waste transporter for final disposal via high-temperature incineration.[1][5]
-
-
Documentation:
-
Maintain accurate records of the disposal of the investigational product. This documentation should include the date, quantity of drug disposed of, and the method of disposal.[9]
-
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps in the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 3. danielshealth.ca [danielshealth.ca]
- 4. hse.gov.uk [hse.gov.uk]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. web.uri.edu [web.uri.edu]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. spectrummed.com [spectrummed.com]
Safeguarding Researchers: Comprehensive Handling and Disposal Protocols for Antitumor Agent-86
Providing essential, immediate safety and logistical information, this document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for Antitumor Agent-86. Designed for researchers, scientists, and drug development professionals, these guidelines are rooted in established safety protocols for potent cytotoxic compounds to ensure the utmost safety in the laboratory.
This compound is a potent compound requiring stringent safety measures to minimize exposure and ensure a safe laboratory environment. Adherence to the following operational and disposal plans is critical for all personnel involved in its handling.
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous agents is the correct and consistent use of Personal Protective Equipment. All personnel handling this compound must be trained in the proper donning and doffing of PPE.[1][2]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested, powder-free nitrile gloves (double gloving recommended) | Prevents skin contact and absorption.[1][3] |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs (polypropylene-coated) | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield | Protects eyes from splashes and aerosols.[1] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Minimizes inhalation of aerosolized particles.[4] |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the spread of contamination outside the work area.[1] |
Experimental Protocols: Handling and Preparation
Strict adherence to the following procedures is mandatory when working with this compound to prevent contamination and accidental exposure.
Preparation Workflow
All preparation of this compound must be conducted in a designated controlled area, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to protect both the product and the personnel.[4]
Caption: Workflow for the safe preparation of this compound.
Methodology:
-
Gather Materials: Assemble all necessary supplies, including this compound, diluents, sterile vials, and administration equipment, and place them within the BSC.
-
Don PPE: Put on all required PPE as specified in Table 1 before entering the controlled area.
-
Prepare BSC: Decontaminate the interior surfaces of the BSC with an appropriate cleaning agent.
-
Reconstitute Agent-86: Following the specific protocol for the agent, carefully reconstitute the compound. Use closed-system drug-transfer devices (CSTDs) where feasible to minimize aerosol generation.
-
Label and Store: Clearly label all preparations with the agent's name, concentration, date, and user's initials. Store as per the manufacturer's instructions.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[2]
Waste Segregation and Disposal Pathway
All waste generated from the handling of this compound must be treated as hazardous cytotoxic waste.
Caption: Segregation and disposal pathway for this compound waste.
Methodology:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."
-
Liquid Waste: Unused or residual this compound solutions should be collected in a clearly labeled, sealed container. Do not pour liquid waste down the drain.
-
Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), vials, and cleaning materials must be disposed of in a designated yellow cytotoxic waste bag.
-
Final Disposal: All segregated waste containers must be collected by a licensed hazardous waste disposal service for high-temperature incineration.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Spill Response Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
